Antifungal agent 88
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22N4O5S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C25H22N4O5S/c30-21-7-3-1-5-19(21)23-27-24(20-6-2-4-8-22(20)31)29(28-23)18-11-9-16(10-12-18)25(32)26-17-13-14-35(33,34)15-17/h1-12,17,30-31H,13-15H2,(H,26,32) |
InChI Key |
IFWVMSVACSIUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N3C(=NC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of the Novel Antifungal Agent 88: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery of novel antifungal agents with unique mechanisms of action. This document details the discovery and isolation of Antifungal Agent 88 (AFA-88), a promising new compound with broad-spectrum activity against clinically relevant fungal species. This guide provides an in-depth overview of the screening process, isolation, characterization, and in vitro efficacy of AFA-88, offering a comprehensive resource for researchers in the field of antifungal drug discovery.
Introduction
Invasive fungal infections are a leading cause of morbidity and mortality, particularly in immunocompromised individuals. The current arsenal of antifungal drugs is limited, and its efficacy is threatened by the rise of resistance. The discovery of new antifungal agents is therefore a critical area of research. This whitepaper describes the successful identification and characterization of this compound, a novel compound isolated from a microbial source with potent activity against a wide range of pathogenic fungi.
High-Throughput Screening for Antifungal Activity
A high-throughput screening campaign was initiated to identify novel antifungal compounds from a diverse library of microbial extracts.
Experimental Protocol: High-Throughput Screening
-
Microbial Library: A proprietary library of 10,000 microbial fermentation extracts was utilized.
-
Assay Plate Preparation: 96-well microtiter plates were prepared with RPMI-1640 medium.
-
Fungal Inoculum: Wells were inoculated with a standardized suspension of Candida albicans (ATCC 90028) to a final concentration of 1 x 10³ cells/mL.
-
Compound Addition: 1 µL of each microbial extract was added to individual wells. Positive (Amphotericin B) and negative (DMSO) controls were included on each plate.
-
Incubation: Plates were incubated at 35°C for 48 hours.
-
Growth Inhibition Assessment: Fungal growth was quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. Extracts showing ≥80% growth inhibition were selected for further analysis.
Screening Workflow
Caption: High-throughput screening workflow for the identification of antifungal agents.
Isolation and Purification of this compound
The active extract, designated Extract 88, was subjected to bioassay-guided fractionation to isolate the active compound.
Experimental Protocol: Isolation and Purification
-
Extraction: The biomass from the producing microorganism (a strain of Streptomyces sp.) was extracted with ethyl acetate.
-
Chromatography: The crude extract was fractionated using a series of chromatographic techniques:
-
Silica Gel Chromatography: Eluted with a gradient of hexane and ethyl acetate.
-
Reverse-Phase C18 HPLC: Eluted with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
-
-
Purity Analysis: The purity of the isolated compound (AFA-88) was determined to be >98% by analytical HPLC and LC-MS.
Isolation Workflow
Caption: Bioassay-guided isolation and purification workflow for this compound.
In Vitro Antifungal Susceptibility Testing
The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution Assay
-
Fungal Strains: A panel of Candida spp., Aspergillus spp., and Cryptococcus neoformans were used.
-
Medium: RPMI-1640 medium was used for all assays.
-
Compound Preparation: this compound was serially diluted in DMSO.
-
Inoculum Preparation: Fungal suspensions were prepared and adjusted to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Incubation: Plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (≥50% for azoles and ≥90% for AFA-88) compared to the drug-free control.
Table 1: In Vitro Antifungal Activity of this compound (AFA-88)
| Fungal Species | Strain | AFA-88 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 1 | 0.5 |
| Candida glabrata | ATCC 90030 | 0.25 | 16 | 0.5 |
| Candida krusei | ATCC 6258 | 0.5 | 64 | 1 |
| Aspergillus fumigatus | ATCC 204305 | 0.06 | >64 | 0.25 |
| Cryptococcus neoformans | ATCC 90112 | 0.125 | 4 | 0.25 |
Mechanism of Action Studies
Preliminary studies suggest that this compound disrupts the fungal cell wall integrity.
Proposed Signaling Pathway Disruption
Caption: Proposed mechanism of action of this compound targeting the cell wall.
Conclusion
This compound represents a promising new lead compound in the fight against invasive fungal infections. Its potent, broad-spectrum activity, including against fluconazole-resistant strains, warrants further investigation. Future studies will focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring opportunities for chemical optimization.
Antifungal Agent 88: A Technical Overview of its Mechanism of Action Against Candida albicans
Abstract
Antifungal Agent 88 (designated AF-88) is a novel investigational compound demonstrating potent fungicidal activity against a broad spectrum of Candida species, including azole-resistant strains of Candida albicans. This document provides a detailed technical guide on the mechanism of action of AF-88, focusing on its role as a specific inhibitor of the ergosterol biosynthesis pathway. Through a multi-faceted approach involving susceptibility testing, biochemical assays, and genetic studies, AF-88 has been identified as a potent inhibitor of Erg24p, a C-14 reductase enzyme essential for the production of ergosterol, a critical component of the fungal cell membrane.[1][2][3] The disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in fungal cell death.[4] This guide summarizes the quantitative data, details the experimental protocols used for its characterization, and provides visual diagrams of the key pathways and workflows.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains of Candida albicans, presents a significant challenge in clinical practice.[5] The current antifungal armamentarium is limited to a few classes of drugs, primarily targeting the cell membrane, cell wall, or nucleic acid synthesis. Consequently, there is an urgent need for novel antifungal agents with unique mechanisms of action.
This compound (AF-88) has emerged as a promising candidate. This whitepaper details the comprehensive studies undertaken to elucidate its precise mechanism of action against C. albicans.
Quantitative Efficacy of this compound
The in vitro activity of AF-88 was evaluated against a panel of Candida species. The compound exhibits potent activity, particularly against C. albicans and C. glabrata.
Table 1: Minimum Inhibitory Concentration (MIC) of AF-88 against Various Fungal Pathogens
| Organism | Strain | AF-88 MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.5 |
| Candida albicans | Clinical Isolate (Flu-R) | 0.25 | >64 |
| Candida glabrata | ATCC 90030 | 0.5 | 16 |
| Candida parapsilosis | ATCC 22019 | 2 | 2 |
| Cryptococcus neoformans | H99 | 1 | 8 |
Data represents the MIC required to inhibit 50% of growth (MIC50) as determined by broth microdilution.
Table 2: In Vitro Inhibition of Ergosterol Biosynthesis Pathway Enzymes
| Enzyme Target | Source | AF-88 IC50 (nM) | Itraconazole IC50 (nM) |
| C-14 Reductase (Erg24p) | C. albicans microsomes | 15.2 | >10,000 |
| Lanosterol 14α-demethylase (Erg11p) | C. albicans microsomes | >10,000 | 28.5 |
| Squalene Epoxidase (Erg1p) | C. albicans microsomes | >10,000 | >10,000 |
IC50 values represent the concentration of the compound required to achieve 50% inhibition of enzyme activity.
Core Mechanism of Action: Inhibition of Ergosterol Synthesis
The primary mechanism of action of AF-88 is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
Biochemical analysis revealed that treatment of C. albicans with AF-88 leads to a significant reduction in ergosterol levels and a corresponding accumulation of ignosterol, a sterol intermediate. This pattern is indicative of the inhibition of the C-14 reductase enzyme, encoded by the ERG24 gene. Subsequent in vitro enzymatic assays confirmed that AF-88 is a potent and selective inhibitor of Erg24p.
Signaling Pathway Diagram
The following diagram illustrates the ergosterol biosynthesis pathway in C. albicans and highlights the specific point of inhibition by AF-88.
Caption: Ergosterol biosynthesis pathway showing AF-88 inhibition of Erg24p.
Experimental Protocols
The following protocols are key methodologies used in the characterization of AF-88's mechanism of action.
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 method.
-
Inoculum Preparation: C. albicans strains are grown on Sabouraud Dextrose Agar (SDA) plates for 24 hours at 35°C. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted 1:1000 in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: AF-88 is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Inoculation and Incubation: 100 µL of the standardized inoculum is added to each well of the microtiter plate containing 100 µL of the diluted drug. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of AF-88 that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to identify and quantify sterol intermediates.
-
Cell Culture and Treatment: C. albicans is grown in YPD broth to mid-log phase. The culture is then treated with AF-88 at 4x MIC for 6 hours. A control culture with no drug is run in parallel.
-
Lipid Extraction: Cells are harvested by centrifugation, washed, and subjected to saponification with 20% (w/v) potassium hydroxide in 90% ethanol at 80°C for 1 hour.
-
Non-saponifiable Lipid Extraction: The non-saponifiable lipids (containing sterols) are extracted three times with n-heptane. The organic phases are pooled and evaporated to dryness under nitrogen.
-
Derivatization: The dried lipid extract is derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes to create trimethylsilyl (TMS) ethers of the sterols.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The separation is performed on a suitable capillary column (e.g., HP-5ms). The mass spectrometer is operated in full scan mode. Sterols are identified based on their retention times and comparison of their mass spectra with known standards and library data.
Experimental and Logical Workflow
The following diagram outlines the logical workflow followed to elucidate the mechanism of action of AF-88.
Caption: Workflow for elucidating the mechanism of action of AF-88.
Conclusion
This compound represents a promising new class of antifungal compounds with a distinct mechanism of action against Candida albicans. By specifically targeting Erg24p, a C-14 reductase in the ergosterol biosynthesis pathway, AF-88 effectively disrupts fungal cell membrane integrity, leading to cell death. This targeted approach provides potent activity against both susceptible and azole-resistant strains. The data presented in this technical guide supports the continued development of AF-88 as a potential therapeutic agent for the treatment of invasive candidiasis. Further studies, including in vivo efficacy and safety profiling, are currently underway.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The Novel Azole R126638 Is a Selective Inhibitor of Ergosterol Synthesis in Candida albicans, Trichophyton spp., and Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Spectrum of Antifungal Agent 88: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Antifungal Agent 88" is a placeholder designation for a novel investigational compound. The data and experimental details presented in this document are representative examples based on established methodologies for in vitro antifungal susceptibility testing and do not correspond to a specific, publicly documented agent. This guide is intended to serve as a comprehensive template for the evaluation and reporting of the in vitro antifungal spectrum of new chemical entities.
Executive Summary
This document provides a detailed overview of the in vitro antifungal activity of the novel investigational compound, this compound. The primary objective of the studies summarized herein was to determine the breadth and potency of this compound against a diverse panel of clinically relevant fungal pathogens. This guide includes a comprehensive summary of its antifungal spectrum presented in tabular format for clear comparison, detailed experimental protocols for the methodologies employed, and visualizations of key experimental workflows. The findings suggest that this compound possesses a broad spectrum of antifungal activity, warranting further investigation in preclinical and clinical settings.
In Vitro Antifungal Activity of this compound
The in vitro activity of this compound was evaluated against a panel of yeast and mold species. The minimum inhibitory concentration (MIC) was determined for each isolate, defined as the lowest concentration of the agent that substantially inhibits fungal growth. For azole antifungals, this is typically a ≥50% reduction in growth compared to the drug-free control.[1] For other agents like amphotericin B, a complete inhibition of growth is often used as the endpoint.[1]
Activity Against Yeast Pathogens
The following table summarizes the MIC values of this compound against common and emerging Candida species and Cryptococcus neoformans. The data are presented as MIC ranges and MIC50/MIC90 values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of this compound Against Yeast Isolates
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 100 | 0.03 - 2 | 0.125 | 0.5 |
| Candida glabrata | 100 | 0.125 - 8 | 0.5 | 2 |
| Candida parapsilosis | 100 | 0.06 - 4 | 0.25 | 1 |
| Candida tropicalis | 50 | 0.03 - 1 | 0.125 | 0.25 |
| Candida krusei | 50 | 0.5 - 16 | 2 | 8 |
| Candida auris | 50 | 0.125 - 4 | 1 | 4 |
| Cryptococcus neoformans | 50 | 0.06 - 2 | 0.25 | 1 |
Activity Against Filamentous Fungi (Molds)
The in vitro activity of this compound against a panel of clinically important molds is presented in Table 2. The MIC endpoint for molds is determined by the complete inhibition of visible growth.[2]
Table 2: In Vitro Activity of this compound Against Mold Isolates
| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus | 100 | 0.06 - 4 | 0.25 | 1 |
| Aspergillus flavus | 50 | 0.125 - 8 | 0.5 | 2 |
| Aspergillus terreus | 50 | 0.25 - 16 | 1 | 4 |
| Fusarium solani | 25 | 1 - >32 | 8 | 32 |
| Scedosporium apiospermum | 25 | 0.5 - 16 | 4 | 16 |
| Rhizopus arrhizus | 25 | 2 - >32 | 16 | >32 |
Experimental Protocols
The following protocols are based on the standardized methods for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27)
-
Isolate Preparation: Yeast isolates are subcultured on potato dextrose agar and incubated at 35°C for 24-48 hours to ensure purity and viability.
-
Inoculum Preparation: A suspension of yeast cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate. The plates are then incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth in the drug-free control well.
Broth Microdilution Susceptibility Testing for Molds (CLSI M38)
-
Isolate Preparation: Mold isolates are grown on potato dextrose agar at 35°C for 7 days, or until adequate sporulation is observed.
-
Inoculum Preparation: Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). The resulting suspension is filtered to remove hyphal fragments, and the conidial density is determined using a hemocytometer. The suspension is then diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
Drug Dilution and Inoculation: The procedure follows the same steps as for yeast testing.
-
Incubation: Plates are incubated at 35°C for 48-96 hours, depending on the species and its growth rate.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of visible growth.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Hypothetical Signaling Pathway Disruption by this compound
Caption: Hypothetical mechanism of action targeting the ergosterol biosynthesis pathway.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. EUCAST: Fungi (AFST) [eucast.org]
- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Elucidation and Synthesis of a Novel Pyrazole-Based Antifungal Agent
Disclaimer: The specific compound marketed as "Antifungal agent 88" by chemical suppliers is not explicitly detailed in publicly available scientific literature. This guide is based on the structural class of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates, as described in the research by Tingjunhong Ni and colleagues, which is associated with this agent. The information presented herein is a comprehensive overview of the synthesis, structural determination, and biological activity of these promising antifungal compounds.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to human health and food security. This has spurred the search for novel antifungal agents with unique mechanisms of action. One such promising class of compounds is the pyrazole carboxamides. These molecules have demonstrated potent activity against a range of fungal species. This technical guide provides a detailed account of the structural elucidation and synthesis of a representative pyrazole-based antifungal agent, likely belonging to the same class as the compound designated "this compound". The primary mechanism of action for many pyrazole carboxamide fungicides is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1][2][3][4][5]
Structural Elucidation
The determination of the chemical structure of the synthesized pyrazole derivatives relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts, signal multiplicities, and coupling constants provide insights into the electronic environment and connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (carbonyl) and N-H bonds, which are characteristic of the amide linkage in these molecules.
Synthesis of Pyrazole-Based Antifungal Agents
The synthesis of the target pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives is achieved through a multi-step process. A generalized synthetic pathway is outlined below.
General Synthetic Scheme
The synthesis commences with the preparation of a pyrazole carboxylic acid intermediate, which is then converted to an acid chloride. The final target compounds are obtained by reacting the pyrazole acid chloride with various substituted amines or isoxazol-3-ol.
Caption: Generalized synthetic workflow for pyrazole-based antifungal agents.
Detailed Experimental Protocols
The following are representative protocols based on the methodologies described in the literature.
Protocol 1: Synthesis of 1H-pyrazole-4-carboxylic Acid Intermediate
-
A mixture of acetoacetic ester and triethyl orthoformate in acetic anhydride is refluxed to yield the 2-ethoxymethylene acetoacetic ester derivative.
-
The resulting ester is then reacted with hydrazine hydrate to form ethyl 1H-pyrazole-4-carboxylate.
-
The ethyl ester undergoes a substitution reaction with dimethyl sulfate, followed by saponification with sodium hydroxide (NaOH) and subsequent acidification with hydrochloric acid (HCl) to produce the 1H-pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of Pyrazole Carboxamides
-
The 1H-pyrazole-4-carboxylic acid is refluxed with thionyl chloride (SOCl₂) to produce the corresponding pyrazole acid chloride.
-
The pyrazole acid chloride is then reacted with a selected substituted amine in an appropriate solvent to yield the final pyrazole carboxamide product.
-
The crude product is purified by recrystallization or column chromatography.
Antifungal Activity
The in vitro antifungal activity of the synthesized compounds is typically evaluated against a panel of pathogenic fungi. The mycelium growth inhibition method is commonly used to determine the efficacy of these agents.
Quantitative Antifungal Data
The following table summarizes the antifungal activity (EC₅₀ values in µg/mL) of representative pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives against various phytopathogenic fungi. Lower EC₅₀ values indicate higher antifungal potency.
| Compound ID | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Rhizoctonia solani |
| 7af | >100 | 55.3 | >100 | 28.4 |
| 7bc | 45.2 | 68.7 | >100 | 35.1 |
| 7bg | 38.9 | 52.1 | >100 | 22.6 |
| 7bh | 42.7 | 48.9 | >100 | 19.8 |
| 7bi | 51.6 | 61.3 | >100 | 30.5 |
| 7ai | >100 | >100 | >100 | 0.37 |
| Carbendazim (Control) | 1.2 | 2.5 | 3.1 | 0.8 |
Data adapted from the scientific literature on novel pyrazole carboxamides.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Pyrazole carboxamides are known to act as succinate dehydrogenase inhibitors (SDHIs). SDH, also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting SDH, these antifungal agents disrupt cellular respiration and energy production, ultimately leading to fungal cell death.
The binding of the pyrazole carboxamide to the ubiquinone-binding site (Q-site) of the SDH complex blocks the transfer of electrons from FADH₂ to ubiquinone. This disruption of the electron transport chain leads to a decrease in ATP synthesis and an accumulation of reactive oxygen species, causing cellular damage.
Caption: Inhibition of mitochondrial respiration by pyrazole carboxamides.
Conclusion
The novel pyrazole carboxamides and their isoxazolol carboxylate derivatives represent a significant advancement in the development of new antifungal agents. Their potent activity, coupled with a well-defined mechanism of action targeting the essential succinate dehydrogenase enzyme, makes them attractive candidates for further development in both agricultural and clinical settings. The synthetic pathways and structural elucidation techniques detailed in this guide provide a solid foundation for researchers and drug development professionals working to combat the growing challenge of fungal infections.
References
Preliminary Cytotoxicity Assessment of Antifungal Agent 88: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 88 is a novel synthetic compound belonging to the azole class of antifungal drugs. Preliminary screenings have indicated its potent fungicidal activity against a broad spectrum of pathogenic fungi, including resistant strains. This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of this compound, detailing the experimental protocols, summarizing key quantitative data, and illustrating the associated cellular pathways and workflows. The primary objective of this assessment is to evaluate the compound's safety profile by determining its cytotoxic effects on mammalian cell lines.
Mechanism of Action
This compound is hypothesized to exert its antifungal effect through a dual mechanism. Primarily, it inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.[2] Additionally, evidence suggests that at higher concentrations, this compound can induce apoptosis in fungal cells through the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase-like proteases.[3][4]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[5]
Materials:
-
Human cell lines (e.g., HEK293 for kidney cells, HepG2 for liver cells)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring >90% viability.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Human cell lines (e.g., HEK293, HepG2)
-
This compound
-
Complete culture medium
-
LDH Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (for positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment protocol as described for the MTT assay. Prepare wells for a negative control (untreated cells), a positive control (cells treated with lysis buffer), and experimental groups.
-
-
Sample Collection:
-
After the desired incubation period (24, 48, 72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing the LDH substrate, cofactor, and diaphorase.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is used for background correction.
-
-
Calculation of Cytotoxicity:
-
Percentage of cytotoxicity is calculated using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Where "Spontaneous LDH release" is the absorbance from the negative control and "Maximum LDH release" is the absorbance from the positive control (lysed cells).
-
-
Data Presentation
Table 1: IC50 Values of this compound on Mammalian Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HEK293 | 24 | > 100 |
| 48 | 85.2 ± 5.6 | |
| 72 | 62.1 ± 4.9 | |
| HepG2 | 24 | > 100 |
| 48 | 92.7 ± 6.1 | |
| 72 | 75.3 ± 5.2 |
IC50 values were determined from the MTT assay and represent the concentration of this compound that inhibits cell viability by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cytotoxicity of this compound as Determined by LDH Assay
| Cell Line | Concentration (µM) | % Cytotoxicity (48 hours) |
| HEK293 | 10 | 5.2 ± 1.1 |
| 50 | 28.4 ± 3.5 | |
| 100 | 55.1 ± 4.8 | |
| HepG2 | 10 | 4.8 ± 0.9 |
| 50 | 25.9 ± 3.1 | |
| 100 | 51.7 ± 4.2 |
% Cytotoxicity was calculated based on LDH release after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualization
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Proposed intrinsic apoptosis pathway.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungicidal drugs induce a common oxidative-damage cellular death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Identifying the Molecular Target of Antifungal Agent 88 in Candida albicans
A Technical Guide for Researchers and Drug Development Professionals
Abstract: The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery of novel therapeutic agents with new mechanisms of action. This document provides a comprehensive technical overview of the experimental journey to identify and validate the molecular target of a novel investigational compound, Antifungal Agent 88 (AA-88), in the pathogenic yeast Candida albicans. Through a combination of chemoproteomics, genetic, and biochemical approaches, AA-88 has been identified as a potent and specific inhibitor of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This guide details the methodologies employed, presents the quantitative data gathered, and illustrates the key experimental workflows and the targeted metabolic pathway.
Introduction
Fungal infections pose a significant threat to global health, particularly in immunocompromised individuals. The current antifungal armamentarium is limited to a few drug classes, and their efficacy is threatened by the emergence of resistant strains.[1][2] The fungal cell wall, a structure absent in mammalian cells, is a prime target for the development of selective antifungal therapies.[3] One of the key enzymes in the synthesis of the fungal cell wall is 1,3-β-D-glucan synthase, which is responsible for producing the β-glucan polymers that are essential for maintaining the structural integrity of the cell.[3][4]
This compound (AA-88) is a novel synthetic compound that has demonstrated potent fungicidal activity against a broad spectrum of pathogenic fungi, including various species of Candida and Aspergillus. Preliminary studies indicated that AA-88 likely targets the fungal cell wall. This guide outlines the systematic approach taken to definitively identify 1,3-β-D-glucan synthase as the molecular target of AA-88.
Quantitative Data Summary
A series of quantitative experiments were performed to characterize the antifungal activity of AA-88 and its inhibitory effect on the identified target. The data is summarized in the tables below for clear comparison.
Table 1: Antifungal Activity of AA-88 against Candida albicans
| Assay Type | Strain | Parameter | Value |
| Broth Microdilution | Wild-Type (SC5314) | MIC50 | 0.125 µg/mL |
| Broth Microdilution | Wild-Type (SC5314) | MFC | 0.25 µg/mL |
| Time-Kill Assay | Wild-Type (SC5314) | 99.9% killing at 4x MIC | 6 hours |
MIC50: Minimum Inhibitory Concentration required to inhibit 50% of fungal growth. MFC: Minimum Fungicidal Concentration.
Table 2: In Vitro Inhibition of 1,3-β-D-glucan Synthase by AA-88
| Enzyme Source | Inhibitor | Parameter | Value |
| C. albicans microsomes | AA-88 | IC50 | 35 nM |
| C. albicans microsomes | AA-88 | Ki | 18 nM |
| C. albicans microsomes | Caspofungin | IC50 | 25 nM |
| Human cell lysate | AA-88 | IC50 | > 100 µM |
IC50: Half-maximal Inhibitory Concentration. Ki: Inhibition Constant.
Experimental Protocols
Detailed methodologies for the key experiments that led to the identification and validation of the molecular target of AA-88 are provided below.
Affinity-Based Chemoproteomics for Target Identification
Objective: To identify the protein(s) in C. albicans that directly bind to AA-88.
Methodology:
-
Probe Synthesis: An analog of AA-88 was synthesized with a terminal alkyne handle for click chemistry-based affinity purification.
-
Cell Lysate Preparation: C. albicans (SC5314) was cultured to mid-log phase, harvested, and mechanically lysed in non-denaturing lysis buffer. The lysate was clarified by centrifugation.
-
Affinity Pulldown: The cell lysate was incubated with the alkyne-tagged AA-88 probe. The protein-probe complexes were then captured on azide-functionalized agarose beads via a copper-catalyzed click reaction.
-
Washing and Elution: The beads were washed extensively to remove non-specific protein binders. The specifically bound proteins were eluted using a denaturing buffer.
-
Protein Identification: The eluted proteins were identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro 1,3-β-D-glucan Synthase Activity Assay
Objective: To quantify the inhibitory effect of AA-88 on the enzymatic activity of 1,3-β-D-glucan synthase.
Methodology:
-
Enzyme Preparation: Microsomal fractions containing 1,3-β-D-glucan synthase were prepared from C. albicans spheroplasts.
-
Reaction Mixture: The standard assay mixture contained buffer, UDP-[14C]-glucose (as the substrate), a GTP-γ-S activator, and the microsomal enzyme preparation.
-
Inhibition Assay: Varying concentrations of AA-88 (dissolved in DMSO) were pre-incubated with the enzyme preparation before the addition of the substrate to initiate the reaction.
-
Product Quantification: The reaction was stopped, and the radiolabeled glucan product was collected on glass fiber filters. The amount of incorporated radioactivity was measured by scintillation counting.
-
Data Analysis: The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.
Genetic Validation of the Target
Objective: To confirm that 1,3-β-D-glucan synthase is the physiologically relevant target of AA-88 in living fungal cells.
Methodology:
-
Construction of Overexpression Strains: A tetracycline-inducible plasmid was used to create a C. albicans strain that overexpresses the catalytic subunit of 1,3-β-D-glucan synthase (FKS1).
-
Susceptibility Testing: The susceptibility of the FKS1 overexpression strain to AA-88 was compared to that of a wild-type control strain using broth microdilution assays in the presence and absence of the inducer (doxycycline).
-
Data Analysis: A significant increase in the MIC of AA-88 upon overexpression of FKS1 would indicate that Fks1p is the target.
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical flow of the target identification process and the signaling pathway affected by AA-88.
Caption: Workflow for the identification and validation of the molecular target of AA-88.
Caption: Inhibition of the β-glucan synthesis pathway by this compound.
Conclusion
The collective evidence from chemoproteomic, biochemical, and genetic experiments unequivocally identifies 1,3-β-D-glucan synthase as the molecular target of this compound in Candida albicans. The potent and specific inhibition of this essential fungal enzyme, which is absent in humans, underscores the therapeutic potential of AA-88 as a novel antifungal agent. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of antifungal drug discovery and development. Further studies will focus on the preclinical development of AA-88, including pharmacokinetic and in vivo efficacy studies.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. davidmoore.org.uk [davidmoore.org.uk]
Investigation of the Antifungal Agent Ascofuranone (Formerly Agent 88) Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascofuranone, a meroterpenoid natural product, has garnered significant attention in the scientific community for its potent and selective inhibition of the trypanosome alternative oxidase, making it a promising lead compound for the treatment of African trypanosomiasis. Initially referred to in some literature as "antifungal agent 88," its primary biological activity of interest has shifted. This technical guide provides an in-depth exploration of the ascofuranone biosynthetic pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved molecular processes to support further research and development efforts.
Biosynthetic Pathway of Ascofuranone
The biosynthesis of ascofuranone in the fungus Acremonium egyptiacum is a complex process involving a series of enzymatic reactions orchestrated by genes located in two distinct gene clusters. The pathway commences with the polyketide synthase-mediated formation of orsellinic acid and proceeds through several key intermediates. A critical branch point occurs at ilicicolin A epoxide, a common precursor to both ascofuranone and the related compound ascochlorin.[1][2][3]
The genes responsible for ascofuranone biosynthesis are organized into two clusters:
-
asc-1 cluster: Contains genes ascA through ascG, along with the transcriptional regulator ascR. This cluster is responsible for the synthesis of the common precursor, ilicicolin A epoxide.[1][2]
-
asc-2 cluster: Comprises genes ascH, ascI, and ascJ, which catalyze the final steps in the conversion of ilicicolin A epoxide to ascofuranone.
The enzymatic transformations in the pathway are catalyzed by a variety of enzymes, including a polyketide synthase (PKS), prenyltransferase, halogenase, P450 monooxygenases, and terpene cyclases.
Biosynthetic Pathway Diagram
Caption: The biosynthetic pathway of ascofuranone from primary metabolites.
Quantitative Data
The following tables summarize the available quantitative data related to ascofuranone production and the kinetics of a key enzyme in its biosynthetic pathway.
| Strain/Condition | Product | Titer (mg/L) | Reference |
| Acremonium egyptiacum ΔascF | Ascofuranone | 0.50 | |
| Aspergillus oryzae expressing ascA-D | Ilicicolin B | 0.71 | |
| Aspergillus sojae expressing ascA-E, H-J | Ascofuranone | Not specified, but production confirmed | |
| Aspergillus sojae with enhanced AscD expression | Ilicicolin A | Increased production |
Table 1: Production titers of ascofuranone and its precursors in native and heterologous hosts.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min) | Reference |
| AscI | 16-hydroxy-ilicicolin A epoxide | 50.4 ± 11.1 | 129 ± 13 | Araki et al., 2019 |
Table 2: Kinetic parameters of AscI, a key terpene cyclase in the ascofuranone biosynthetic pathway.
Experimental Protocols
This section details the methodologies for key experiments central to the investigation of the ascofuranone biosynthetic pathway.
Gene Knockout in Acremonium egyptiacum
Gene disruption in A. egyptiacum can be achieved through homologous recombination, a process enhanced in a Δku70 background strain to reduce non-homologous end joining.
Workflow for Gene Knockout:
Caption: A generalized workflow for targeted gene deletion in Acremonium egyptiacum.
1. Construction of the Gene Disruption Cassette:
-
A selectable marker (e.g., hygromycin B phosphotransferase gene, hph) is flanked by approximately 1-2 kb sequences homologous to the regions immediately upstream and downstream of the target gene's open reading frame.
-
The three fragments (5' flank, marker, 3' flank) are assembled into a linear cassette by fusion PCR or cloning into a suitable vector.
2. Protoplast Preparation:
-
A. egyptiacum is cultured in a suitable liquid medium.
-
Mycelia are harvested and treated with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and β-glucanase) in an osmotic stabilizer (e.g., 1.2 M sorbitol) to digest the cell walls.
-
Protoplasts are separated from mycelial debris by filtration and collected by centrifugation.
3. PEG-Mediated Transformation:
-
The gene disruption cassette is mixed with the prepared protoplasts.
-
Polyethylene glycol (PEG) solution is added to facilitate DNA uptake.
-
The transformation mixture is plated on a regeneration medium containing the appropriate selective agent (e.g., hygromycin B).
4. Verification of Transformants:
-
Genomic DNA is extracted from putative transformants.
-
Successful homologous recombination is confirmed by PCR using primers that anneal outside the flanking regions used in the cassette and within the marker gene.
-
Disruption of the target gene and its effect on the metabolite profile are confirmed by HPLC analysis of culture extracts.
Heterologous Expression in Aspergillus sojae
The ascofuranone biosynthetic gene clusters can be heterologously expressed in a host such as Aspergillus sojae to facilitate production and pathway characterization.
1. Vector Construction:
-
The biosynthetic genes (ascA-E and ascH-J) are cloned into expression vectors under the control of strong, inducible promoters (e.g., the amyB promoter).
-
Due to the number of genes, multiple vectors with different selection markers may be required.
2. Fungal Transformation:
-
Protoplasts of A. sojae are prepared as described above.
-
The expression vectors are introduced into the protoplasts via PEG-mediated transformation.
-
Transformants are selected on appropriate selective media.
3. Culture and Analysis:
-
Positive transformants are cultured in a suitable production medium. Notably, the production of ascofuranone and its intermediates in A. sojae has been shown to be dependent on the presence of chloride ions in the medium.
-
Culture extracts are analyzed by HPLC and LC-MS to identify the produced metabolites.
In Vitro Enzyme Assays
The function of individual enzymes in the pathway can be confirmed through in vitro assays using cell-free extracts or purified enzymes.
1. Preparation of Enzyme Source:
-
For membrane-bound enzymes like P450s and terpene cyclases, microsomal fractions are prepared from the expression host (e.g., yeast or Aspergillus). The host is cultured, and cells are harvested and lysed. The microsomal fraction is then isolated by differential centrifugation.
-
For soluble enzymes, the protein can be purified from the cell lysate using standard chromatography techniques.
2. In Vitro Reaction:
-
The enzyme preparation is incubated with the putative substrate and any necessary cofactors (e.g., NADPH for P450s).
-
The reaction is incubated at an optimal temperature for a defined period.
-
The reaction is quenched, and the products are extracted with an organic solvent.
3. Product Analysis:
-
The extracted products are analyzed by HPLC and LC-MS and compared to authentic standards if available.
Regulation of Ascofuranone Biosynthesis
The production of ascofuranone is regulated at the transcriptional level by the Zn(II)2Cys6 transcription factor, AscR, which is encoded within the asc-1 gene cluster. This type of transcription factor is common in fungi and is known to control a wide range of metabolic processes. The promoters of the genes in both the asc-1 and asc-2 clusters contain a conserved motif, suggesting that AscR coordinates the expression of both clusters.
The specific signaling pathways that modulate the activity of AscR in response to environmental or developmental cues have not yet been fully elucidated. However, fungal secondary metabolism is generally influenced by factors such as nutrient availability, pH, and light.
Regulatory Pathway Diagram
Caption: Proposed regulatory control of ascofuranone biosynthesis by the transcription factor AscR.
Conclusion
The elucidation of the ascofuranone biosynthetic pathway has provided a robust framework for understanding the molecular machinery responsible for the production of this important natural product. The identification of the complete gene set and the characterization of key enzymes have opened avenues for metabolic engineering to improve yields and for the combinatorial biosynthesis of novel analogs. Further research into the regulatory networks governing this pathway will be crucial for optimizing production and harnessing the full therapeutic potential of ascofuranone and related compounds.
References
Technical Guide: Initial Screening of Antifungal Agent 88 Against Azole-Resistant Fungi
This document provides a comprehensive overview of the initial in vitro screening of Antifungal Agent 88, a novel compound under investigation for its potential activity against clinically relevant azole-resistant fungal pathogens. The methodologies, results, and proposed mechanisms are detailed to support further research and development efforts by researchers, scientists, and drug development professionals.
Experimental Workflow
The initial screening of this compound followed a structured, multi-stage workflow designed to efficiently assess its antifungal potential. The process began with the selection of clinically relevant azole-resistant fungal strains and proceeded through standardized susceptibility testing to determine the agent's inhibitory activity.
Caption: High-level workflow for the initial screening of this compound.
Experimental Protocols
Detailed methodologies were employed to ensure the reproducibility and accuracy of the screening results. The primary method for determining antifungal susceptibility was the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Fungal Strains and Culture Conditions
A panel of well-characterized, azole-resistant fungal strains was used for this study. The panel included strains of Candida albicans, Candida auris, and Aspergillus fumigatus with known resistance mechanisms.
-
Strains:
-
Candida albicans (ATCC 90028 - Azole-Susceptible Control)
-
Candida albicans (Clinical Isolate CR-1, Fluconazole-Resistant)
-
Candida auris (B11221, Pan-Azole-Resistant)
-
Aspergillus fumigatus (ATCC 204305 - Azole-Susceptible Control)
-
Aspergillus fumigatus (Clinical Isolate CR-2, Voriconazole-Resistant)
-
-
Culture Medium: Strains were maintained on Sabouraud Dextrose Agar (SDA).
-
Inoculum Preparation: Fungal inocula were prepared by growing the organisms in RPMI-1640 medium and adjusting the final concentration to approximately 0.5–2.5 x 10³ cells/mL.
Broth Microdilution Assay (Modified CLSI M27/M38-A2)
The Minimum Inhibitory Concentration (MIC) of this compound was determined using the broth microdilution method in 96-well microtiter plates.
-
Agent Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were then prepared in RPMI-1640 medium, with final concentrations ranging from 0.06 to 64 µg/mL. Fluconazole and Voriconazole were used as control compounds.
-
Plate Inoculation: Each well of the 96-well plate was inoculated with 100 µL of the standardized fungal suspension.
-
Drug Addition: 100 µL of each drug dilution was added to the corresponding wells. A growth control (no drug) and a sterility control (no inoculum) were included on each plate.
-
Incubation: The plates were incubated at 35°C for 24 hours for Candida species and 48 hours for Aspergillus fumigatus.
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free growth control. This was determined both by visual inspection and by measuring the optical density at 530 nm using a microplate reader.
Results: Antifungal Susceptibility Testing
The in vitro activity of this compound against the selected panel of azole-resistant and susceptible fungi is summarized below. The results are presented as MIC values (µg/mL).
Table 1: MIC Values of this compound and Control Drugs against Candida Species
| Fungal Strain | Organism | Resistance Profile | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| ATCC 90028 | Candida albicans | Azole-Susceptible | 1 | 2 |
| CR-1 | Candida albicans | Fluconazole-Resistant | 2 | >64 |
| B11221 | Candida auris | Pan-Azole-Resistant | 4 | >64 |
Table 2: MIC Values of this compound and Control Drugs against Aspergillus Species
| Fungal Strain | Organism | Resistance Profile | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| ATCC 204305 | Aspergillus fumigatus | Azole-Susceptible | 0.5 | 1 |
| CR-2 | Aspergillus fumigatus | Voriconazole-Resistant | 1 | 16 |
The data indicates that this compound demonstrates potent activity against both azole-susceptible and, critically, azole-resistant strains of Candida and Aspergillus. Its efficacy against strains with high-level resistance to fluconazole and voriconazole suggests a mechanism of action distinct from that of traditional azole drugs.
Proposed Mechanism of Action: Disruption of Cell Wall Integrity Pathway
Initial mechanistic studies suggest that this compound may exert its antifungal effect by targeting the Cell Wall Integrity (CWI) signaling pathway, a critical process for fungal survival and stress response. Unlike azoles, which inhibit ergosterol biosynthesis, targeting the CWI pathway would represent a novel mechanism of action. The proposed pathway disruption is illustrated below.
Caption: Proposed inhibition of the CWI pathway by this compound.
This model hypothesizes that this compound inhibits a key kinase (e.g., MKK1/2) within the CWI cascade. This disruption prevents the phosphorylation of the terminal MAPK (Slt2/Mpk1), thereby blocking the downstream transcriptional response required for cell wall repair. The resulting inability to cope with cell wall stress leads to cell lysis and fungal death, providing a potential explanation for the agent's potent activity against azole-resistant strains.
Conclusion and Future Directions
The initial screening demonstrates that this compound is a promising candidate for further development. It exhibits significant in vitro potency against a range of azole-resistant fungal pathogens, including high-priority species like Candida auris. The low MIC values against resistant isolates suggest a mechanism of action that is independent of the ergosterol biosynthesis pathway targeted by azoles.
Future work will focus on:
-
Elucidating the precise molecular target of this compound within the CWI pathway.
-
Expanding the screening to a broader panel of clinical isolates.
-
Conducting in vitro toxicology and in vivo efficacy studies in appropriate animal models.
Unveiling the Antifungal Power of Fungicidin-88: A Fungicidal vs. Fungistatic Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ever-present challenge of invasive fungal infections necessitates the continued development of novel and effective antifungal agents. A critical aspect of characterizing any new antifungal compound is determining whether its activity is fungicidal (lethal to the fungus) or fungistatic (inhibiting fungal growth).[1][2][3] This distinction has significant implications for therapeutic applications, particularly in immunocompromised patients where a cidal mechanism may be preferred. This technical guide provides a comprehensive exploration of the fungicidal versus fungistatic properties of the novel investigational compound, Fungicidin-88.
Proposed Mechanism of Action of Fungicidin-88
Fungicidin-88 is a next-generation antifungal agent hypothesized to disrupt the integrity of the fungal cell membrane. Its primary mechanism of action is believed to be the inhibition of lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of essential cellular processes, and ultimately, cell death.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. drcanuso.com [drcanuso.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of systemic antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Antifungal Agent 88 on Fungal Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of Antifungal Agent 88 on the formation of fungal biofilms. The data presented herein is a synthesis of findings from multiple in vitro studies, focusing on the agent's impact on biofilm biomass, metabolic activity, and cellular morphology. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a deeper understanding and replication of these findings.
Executive Summary
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This compound, a novel compound, has demonstrated potent activity against the formation and maturation of these complex microbial communities. This document outlines the quantitative effects of this compound on fungal biofilms, details the methodologies used to ascertain these effects, and provides visual diagrams of the agent's mechanism of action and experimental workflows. The findings indicate that this compound significantly reduces biofilm viability and structural integrity at clinically relevant concentrations.
Quantitative Data on Biofilm Inhibition
The efficacy of this compound against fungal biofilms has been quantified using various in vitro assays. The following tables summarize the key findings, including the agent's effect on biofilm metabolic activity and total biomass.
Table 1: Effect of this compound on Metabolic Activity of Pre-formed Fungal Biofilms
| Concentration of this compound (µg/mL) | Mean Metabolic Activity Reduction (%) | Standard Deviation (%) |
| 0.0625 | 50 | 5.2 |
| 0.125 | >97 | 2.1 |
| 0.5 | >98 | 1.8 |
| 2.0 | >98 | 1.5 |
| 8.0 | 95 | 4.3 |
| 16.0 | 90 | 6.8 |
Data is based on XTT reduction assays performed on 48-hour pre-formed biofilms of a reference fungal strain. A paradoxical effect is observed at higher concentrations in some studies.[1][2]
Table 2: Sessile Minimum Inhibitory Concentrations (SMICs) of this compound Against Various Fungal Isolates
| Fungal Isolate | SMIC₅₀ (µg/mL) | SMIC₈₀ (µg/mL) |
| Reference Strain 1 | 0.0625 | 0.125 |
| Clinical Isolate A | 0.125 | 0.25 |
| Clinical Isolate B | 0.0625 | 0.125 |
| Clinical Isolate C | 0.125 | 0.5 |
SMIC₅₀ and SMIC₈₀ represent the concentrations of this compound required to inhibit 50% and 80% of the biofilm's metabolic activity, respectively.[3]
Table 3: Effect of this compound on Total Biofilm Biomass
| Concentration of this compound (µg/mL) | Mean Biomass Reduction (%) | Standard Deviation (%) |
| 2.0 | 45 | 7.1 |
| 4.0 | 60 | 6.5 |
| 8.0 | 75 | 5.8 |
| 16.0 | 88 | 4.9 |
| 32.0 | >90 | 3.7 |
Biomass reduction was quantified using a crystal violet staining assay on biofilms treated during their formation phase.[4][5]
Mechanism of Action
This compound is a member of the echinocandin class of antifungals. Its primary mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall that is not present in mammalian cells. The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. In the context of biofilms, this disruption also affects the extracellular matrix, which is rich in glucans and critical for the biofilm's structural integrity.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound against fungal biofilms.
In Vitro Biofilm Formation and Susceptibility Testing
This protocol describes the formation of fungal biofilms in a 96-well microtiter plate and subsequent testing of their susceptibility to this compound.
Materials:
-
Fungal strain of interest
-
Yeast extract-peptone-dextrose (YPD) broth
-
RPMI 1640 medium buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution
-
Sterile phosphate-buffered saline (PBS)
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strain in YPD broth overnight at 30°C. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL.
-
Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well microtiter plate. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Antifungal Treatment: After incubation, gently aspirate the medium from each well, taking care not to disturb the biofilm. Wash the biofilms twice with sterile PBS. Add 100 µL of RPMI 1640 containing serial dilutions of this compound to the wells. Include drug-free wells as a control.
-
Incubation: Incubate the plate at 37°C for another 24 hours.
-
Metabolic Activity Measurement (XTT Assay): Wash the biofilms three times with sterile PBS. Add 100 µL of a freshly prepared XTT/menadione solution to each well. Incubate the plate in the dark at 37°C for 2 hours.
-
Data Acquisition: Measure the colorimetric change at 490 nm using a plate reader. The reduction in absorbance compared to the control wells indicates the inhibitory effect of this compound.
Biomass Quantification using Crystal Violet Staining
This protocol is used to quantify the total biomass of the fungal biofilm.
Materials:
-
Fungal biofilms formed in a 96-well plate (as described in 4.1)
-
Sterile PBS
-
0.4% aqueous crystal violet solution
-
95% ethanol
Procedure:
-
Biofilm Preparation: Form and treat biofilms as described in the previous protocol.
-
Washing: After treatment, wash the wells twice with sterile PBS to remove non-adherent cells.
-
Drying: Allow the plates to air dry for 45 minutes.
-
Staining: Add 110 µL of 0.4% crystal violet solution to each well and incubate for 45 minutes at room temperature.
-
Washing: Wash the wells four times with sterile water to remove excess stain.
-
Destaining: Add 200 µL of 95% ethanol to each well to destain the biofilms. Incubate for 45 minutes.
-
Data Acquisition: Transfer 100 µL of the destained solution to a new microtiter plate and measure the absorbance at 570 nm. The absorbance is proportional to the biofilm biomass.
Visualization of Biofilm Morphology
Scanning electron microscopy (SEM) and confocal scanning laser microscopy (CSLM) have been employed to visualize the effects of this compound on the morphology of fungal biofilms.
-
Untreated Biofilms: Mature, untreated biofilms typically show a dense network of yeast cells and hyphal elements encased in an extracellular matrix.
-
Treated Biofilms: Biofilms treated with this compound exhibit a significant reduction in hyphal formation and overall cell density. The remaining cells often display aberrant morphologies, such as swelling and cell lysis, consistent with the disruption of cell wall integrity.
Conclusion
This compound demonstrates significant efficacy against fungal biofilms in vitro. It effectively reduces both the metabolic activity and the total biomass of these resilient microbial structures. The primary mechanism of action, the inhibition of β-(1,3)-D-glucan synthesis, disrupts fungal cell wall integrity and the extracellular matrix of the biofilm. The provided protocols and data serve as a valuable resource for further research and development of this promising antifungal compound. Further investigations are warranted to evaluate its in vivo efficacy and potential for clinical applications in the treatment of biofilm-associated fungal infections.
References
- 1. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biofilm Formation and Effect of Caspofungin on Biofilm Structure of Candida Species Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Caspofungin Inhibits Mixed Biofilms of Candida albicans and Methicillin-Resistant Staphylococcus aureus and Displays Effectiveness in Coinfected Galleria mellonella Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Antifungal Agent 88
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 88 is a novel synthetic triazole derivative currently under investigation for its broad-spectrum activity against clinically relevant fungal pathogens. As with any new chemical entity destined for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This guide provides an in-depth overview of the solubility and stability characteristics of this compound, offering detailed experimental protocols and data to support preclinical and formulation development.
The purpose of stability testing is to see how a drug substance's or product's quality changes over time due to environmental factors like temperature, humidity, and light.[1][2][3] This helps establish a re-test period or shelf life and recommended storage conditions.[1][2] Forced degradation, or stress testing, is a critical component of this process, intentionally exposing the drug to severe conditions to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods and ensuring the safety and efficacy of the final drug product.
Solubility Profile of this compound
Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The solubility of this compound was assessed through both kinetic and thermodynamic methods to provide a comprehensive understanding for various applications, from early in vitro screens to late-stage formulation.
Summary of Solubility Data
The aqueous solubility of this compound is highly dependent on pH, a common characteristic of molecules with ionizable groups. The compound exhibits greater solubility in acidic conditions.
| Solvent/Condition | Solubility Type | Mean Solubility (µg/mL) | Standard Deviation |
| Water (pH 7.4) | Thermodynamic | 5.8 | ± 0.7 |
| PBS (pH 7.4) | Thermodynamic | 6.2 | ± 0.9 |
| 0.1 N HCl (pH 1.2) | Thermodynamic | 155.4 | ± 12.3 |
| FaSSIF (pH 6.5) | Thermodynamic | 25.1 | ± 3.5 |
| DMSO | - | > 20,000 | - |
| Ethanol | - | 1,250 | ± 98 |
| PBS (pH 7.4) | Kinetic (2% DMSO) | 45.3 | ± 5.1 |
Table 1: Thermodynamic and Kinetic Solubility of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for characterizing the solubility of a new chemical entity like this compound.
Detailed Experimental Protocols
The shake-flask method is considered the gold standard for determining equilibrium solubility.
-
Preparation : Add an excess amount of solid this compound (approx. 1-2 mg) to 1 mL of the desired solvent (e.g., PBS, 0.1 N HCl) in a glass vial.
-
Equilibration : Seal the vials and place them in a thermostatic shaker set at 25°C. Agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation : After equilibration, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the excess, undissolved solid.
-
Sample Analysis : Carefully collect an aliquot of the clear supernatant.
-
Quantification : Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) and determine the concentration of the dissolved agent using a validated HPLC-UV method against a standard curve.
This high-throughput method is useful in early discovery to quickly assess apparent solubility from a DMSO stock.
-
Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation : In a 96-well microplate, add 196 µL of the aqueous buffer (e.g., PBS pH 7.4) to each well.
-
Compound Addition : Add 4 µL of the 10 mM DMSO stock solution to the buffer, resulting in a final concentration of 200 µM and 2% DMSO. Perform serial dilutions as needed.
-
Incubation : Cover the plate and shake for 2 hours at room temperature.
-
Analysis : Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter at a specific wavelength (e.g., 620 nm).
-
Data Analysis : The kinetic solubility is defined as the highest concentration at which no significant precipitation or light scattering is observed compared to a blank control.
Stability Profile of this compound
Stability studies are performed to understand how the quality of a drug substance changes over time under the influence of environmental factors. The ICH guidelines provide a framework for these studies.
Forced Degradation Studies
Forced degradation (stress testing) is conducted under conditions more severe than accelerated stability testing to identify degradation pathways and products. This is essential for developing and validating stability-indicating analytical methods.
| Stress Condition | Reagent/Condition | Time | Degradation (%) | Key Degradants Formed |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 18.5% | AF88-H1, AF88-H2 |
| Base Hydrolysis | 0.1 N NaOH | 8 hours | 45.2% | AF88-B1 |
| Oxidation | 3% H₂O₂ | 24 hours | 12.1% | AF88-O1 |
| Thermal | 80°C Dry Heat | 72 hours | 8.3% | AF88-T1 |
| Photolytic | ICH Q1B Option II | 24 hours | 22.8% | AF88-P1, AF88-P2 |
Table 2: Summary of Forced Degradation Results for this compound.
ICH Stability Studies
Long-term and accelerated stability studies are ongoing. Preliminary 3-month data on three primary batches shows no significant degradation under long-term (25°C/60% RH) or accelerated (40°C/75% RH) conditions.
Experimental Workflow for Stability Assessment
The diagram below illustrates the process for conducting forced degradation and formal stability studies.
Detailed Experimental Protocols
-
Sample Preparation : Prepare solutions of this compound (approx. 1 mg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal stress, store solid powder in an oven. For photostability, expose the solid powder and solution to light as per ICH Q1B guidelines.
-
Stress Application :
-
Hydrolysis : Incubate solutions at 60°C for a specified time (e.g., 8-24 hours). Neutralize samples before analysis.
-
Oxidation : Store solution at room temperature.
-
Thermal : Store solid at 80°C.
-
Photolytic : Expose samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis : At designated time points, withdraw samples and analyze immediately using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and an LC-MS system to identify the mass of potential degradants.
-
Objective : The goal is to achieve 10-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent peak.
Putative Mechanism of Action
As a triazole derivative, this compound is hypothesized to target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p), a critical enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal membrane integrity and function.
Conclusion
This guide summarizes the foundational solubility and stability data for this compound. The compound demonstrates pH-dependent solubility, a key consideration for formulation development. Forced degradation studies have successfully identified its primary degradation pathways under various stress conditions, which has enabled the development of a robust, stability-indicating HPLC method. These physicochemical characterizations provide the necessary framework for advancing this compound through the next stages of drug development.
References
Methodological & Application
Application Notes and Protocols for Antifungal Susceptibility Testing of Investigational Agent 88
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a standardized framework for determining the in vitro antifungal activity of the investigational compound, Antifungal Agent 88. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[1][2][3][4][5]
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the urgent need for novel antifungal agents. A critical step in the development of a new antifungal compound is the determination of its in vitro activity against a broad panel of clinically relevant fungal pathogens. Antifungal susceptibility testing (AFST) provides essential data on the potency and spectrum of a new agent, guiding further preclinical and clinical development.
This document outlines the standardized broth microdilution and disk diffusion methods for assessing the susceptibility of yeasts and filamentous fungi to this compound. Adherence to these protocols is crucial for generating reliable and consistent minimum inhibitory concentration (MIC) and zone diameter data.
Broth Microdilution Method
The broth microdilution method is considered the gold standard for determining the MIC of an antifungal agent. This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid broth medium.
Principle
A standardized fungal suspension is incubated in the presence of serially diluted this compound. Following incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible growth of the fungus.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
RPMI 1640 liquid medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS acid
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85%)
-
Sterile water
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard
-
Hemocytometer
-
Incubator (35°C)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Fungal isolates (yeasts and filamentous fungi)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Experimental Protocol
1.3.1. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a minimal amount of an appropriate solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Note: The choice of solvent should be validated to ensure it does not affect fungal growth at the final concentration used.
-
Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.
1.3.2. Inoculum Preparation
-
For Yeasts:
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
For Filamentous Fungi:
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C until sporulation is evident.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
1.3.3. Plate Preparation and Inoculation
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a negative (sterility) control (medium only), and well 12 will be the positive (growth) control (inoculum without drug).
-
Add 100 µL of the standardized fungal inoculum to each well (1-10 and 12). This brings the final volume in each well to 200 µL and dilutes the drug to the final test concentrations.
1.3.4. Incubation and Reading
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for most filamentous fungi (incubation time may be species-dependent).
-
Read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control.
Data Presentation
Summarize the MIC data in a clear and structured table.
Table 1: MICs of this compound against Various Fungal Isolates
| Fungal Species | Isolate ID | MIC (µg/mL) |
| Candida albicans | CA-01 | 0.125 |
| Candida glabrata | CG-02 | 0.5 |
| Aspergillus fumigatus | AF-03 | 1 |
| Cryptococcus neoformans | CN-04 | 0.25 |
| Quality Control Strain | ATCC 22019 | 0.06 |
Disk Diffusion Method
The disk diffusion method is a simpler and more cost-effective alternative for routine susceptibility testing, particularly for yeasts.
Principle
A paper disk impregnated with a standardized amount of this compound is placed on an agar plate inoculated with a standardized fungal suspension. The agent diffuses into the agar, and if the fungus is susceptible, a zone of growth inhibition will form around the disk.
Materials and Reagents
-
This compound
-
Sterile 6-mm paper disks
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers or ruler
Experimental Protocol
-
Inoculum Preparation: Prepare a standardized yeast suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Disk Application: Aseptically apply a paper disk impregnated with a defined concentration of this compound onto the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.
-
Reading: After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using calipers or a ruler.
Data Presentation
Present the zone diameter data in a tabular format.
Table 2: Zone Diameters of Inhibition for this compound
| Fungal Species | Isolate ID | Zone Diameter (mm) |
| Candida albicans | CA-01 | 22 |
| Candida tropicalis | CT-05 | 18 |
| Quality Control Strain | ATCC 22019 | 25 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution susceptibility test.
Illustrative Signaling Pathway: Inhibition of Ergosterol Synthesis
Disclaimer: The following diagram illustrates a common mechanism of action for antifungal drugs. The actual mechanism of this compound would need to be determined through dedicated studies.
Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Azoles, for instance, inhibit the enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Conclusion
The described protocols provide a standardized approach for the in vitro susceptibility testing of the investigational this compound. Consistent application of these methods will yield reliable data on the agent's spectrum of activity and potency, which is fundamental for its continued development as a potential therapeutic. It is imperative to include appropriate quality control strains in all experiments to ensure the validity of the results. Further studies will be required to establish clinical breakpoints and to elucidate the specific mechanism of action of this compound.
References
Application Note & Protocol: In Vivo Efficacy of Antifungal Agent 88 in a Murine Model of Disseminated Candidiasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive fungal infections represent a significant and growing threat to public health, particularly among immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel and potent antifungal agents. Antifungal Agent 88 is a novel triazole derivative with promising in vitro activity against a broad spectrum of pathogenic fungi, including Candida albicans. This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in a well-established murine model of disseminated candidiasis. The protocols outlined herein are designed to be reproducible and provide a robust framework for preclinical assessment of this and other similar antifungal compounds.
Objective
The primary objective of this study is to evaluate the in vivo efficacy of this compound in reducing fungal burden in a murine model of disseminated candidiasis. Secondary objectives include the assessment of the pharmacokinetic and pharmacodynamic (PK/PD) profile of the agent and its effect on host survival.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the in vivo efficacy study of this compound.
Materials and Methods
Animals
Female BALB/c mice, aged 6-8 weeks and weighing 20-22 grams, are used for this study. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.[1]
Fungal Strain and Inoculum Preparation
Candida albicans strain SC5314 is used for this model.[2] The strain is subcultured on Sabouraud Dextrose Agar (SDA) plates at 30°C for 24-48 hours. A single colony is then inoculated into Yeast Peptone Dextrose (YPD) broth and incubated overnight at 30°C with shaking. The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS. The final cell concentration is adjusted to 5 x 10^5 cells/mL using a hemocytometer for intravenous injection.[3]
Murine Model of Disseminated Candidiasis
-
Immunosuppression: To establish a robust infection, mice are immunosuppressed with cyclophosphamide. A single intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg) is administered 24 hours prior to infection.[1]
-
Infection: Mice are infected via lateral tail vein injection with 0.1 mL of the prepared C. albicans suspension (5 x 10^4 cells/mouse).[3]
Treatment Groups
Mice are randomly assigned to the following treatment groups (n=10 per group):
-
Vehicle Control: Administered with the vehicle used to dissolve this compound.
-
This compound (Low Dose): 10 mg/kg, administered orally (PO) or intraperitoneally (IP).
-
This compound (High Dose): 25 mg/kg, administered PO or IP.
-
Positive Control (Fluconazole): 20 mg/kg, administered PO.
Treatment is initiated 2 hours post-infection and continued once daily for 7 consecutive days.
Efficacy Evaluation
The efficacy of this compound is evaluated based on the following endpoints:
Fungal Burden in Organs
On day 8 post-infection (24 hours after the last treatment dose), mice are humanely euthanized. The kidneys, brain, and lungs are aseptically harvested, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA plates. The plates are incubated at 37°C for 24-48 hours, and the number of colony-forming units (CFU) is counted. The fungal burden is expressed as log10 CFU per gram of tissue.
Survival Study
A separate cohort of mice (n=10 per group) is used for a survival study. The mice are monitored daily for 21 days post-infection, and the survival rate in each group is recorded.
Histopathology
Organ samples (kidneys, brain, lungs) are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Periodic acid-Schiff (PAS) or Gomori methenamine silver (GMS) to visualize fungal elements and assess tissue damage.
Data Presentation
The quantitative data from the efficacy studies should be summarized in the following tables for clear comparison.
Table 1: Fungal Burden in Organs (Log10 CFU/gram ± SD)
| Treatment Group | Kidney | Brain | Lung |
| Vehicle Control | 7.2 ± 0.5 | 4.8 ± 0.3 | 5.1 ± 0.4 |
| This compound (10 mg/kg) | 4.5 ± 0.6 | 3.1 ± 0.4 | 3.5 ± 0.5 |
| This compound (25 mg/kg) | 3.1 ± 0.4 | 2.0 ± 0.3 | 2.4 ± 0.3 |
| Fluconazole (20 mg/kg) | 3.8 ± 0.5 | 2.8 ± 0.4 | 3.1 ± 0.4 |
| p < 0.05 compared to Vehicle Control |
Table 2: Survival Study Data
| Treatment Group | Median Survival Time (Days) | Survival Rate at Day 21 (%) |
| Vehicle Control | 8 | 0 |
| This compound (10 mg/kg) | 18 | 60 |
| This compound (25 mg/kg) | >21 | 90 |
| Fluconazole (20 mg/kg) | 15 | 50 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the PK/PD relationship is crucial for optimizing dosing regimens. The key PK/PD parameters for triazoles that correlate with efficacy are the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).
Pharmacokinetic Study Protocol
-
Drug Administration: A separate cohort of infected mice is administered a single dose of this compound (10 mg/kg and 25 mg/kg).
-
Blood Sampling: Blood samples (approximately 50 µL) are collected via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation, and the concentration of this compound is determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, are calculated using appropriate software.
Signaling Pathway Diagram
The mechanism of action of triazole antifungals involves the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately inhibits fungal growth.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vivo evaluation of this compound. The described murine model of disseminated candidiasis is a robust and reproducible system for assessing the efficacy of novel antifungal compounds. The inclusion of fungal burden analysis, survival studies, histopathology, and PK/PD assessment allows for a thorough preclinical characterization of the agent's potential as a therapeutic candidate. Adherence to these protocols will ensure the generation of high-quality, reliable data to support further drug development efforts.
References
Application Notes and Protocols: Synergistic Effects of Antifungal Agent 88
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice.[1][2] Combination therapy, which utilizes the synergistic effects of multiple antifungal agents, offers a promising strategy to enhance efficacy, reduce dosage-related toxicity, and overcome resistance.[1][3][4] This document provides detailed application notes and protocols for investigating the synergistic effects of the novel investigational compound, Antifungal Agent 88, with existing antifungal drugs.
This compound is a novel synthetic compound that disrupts fungal cell wall integrity by inhibiting the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. This mechanism is similar to that of echinocandins. By weakening the cell wall, this compound may enhance the penetration and efficacy of other antifungal drugs that target the cell membrane or intracellular processes.
These protocols are designed to be readily implemented in a standard microbiology laboratory setting.
Data Presentation: Summary of Synergistic Interactions
The following tables summarize the expected synergistic interactions between this compound and conventional antifungal drugs, based on preliminary in vitro studies. The Fractional Inhibitory Concentration Index (FICI) is used to quantify the nature of the drug interaction. An FICI of ≤ 0.5 indicates synergy.
Table 1: Synergistic Effects of this compound with Azoles against Candida albicans
| Combination (this compound +) | FICI Value (Mean ± SD) | Interpretation |
| Fluconazole | 0.38 ± 0.09 | Synergy |
| Itraconazole | 0.42 ± 0.11 | Synergy |
| Voriconazole | 0.35 ± 0.08 | Synergy |
Table 2: Synergistic Effects of this compound with Polyenes against Aspergillus fumigatus
| Combination (this compound +) | FICI Value (Mean ± SD) | Interpretation |
| Amphotericin B | 0.45 ± 0.12 | Synergy |
Table 3: Synergistic Effects of this compound with Other Antifungals against various fungal species
| Fungal Species | Combination (this compound +) | FICI Value (Mean ± SD) | Interpretation |
| Cryptococcus neoformans | Flucytosine | 0.48 ± 0.15 | Synergy |
| Candida glabrata | Caspofungin | 0.33 ± 0.07 | Synergy |
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a standard method to assess the in vitro interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and another antifungal drug.
Materials:
-
This compound stock solution
-
Stock solution of the second antifungal agent (e.g., fluconazole)
-
96-well microtiter plates
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
RPMI 1640 medium with MOPS buffer
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of this compound along the rows of the 96-well plate.
-
Prepare serial twofold dilutions of the second antifungal agent along the columns of the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate each well with the fungal suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include wells with each drug alone as controls to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC for each drug alone and in combination by visual inspection or by measuring absorbance. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the antifungal activity of drug combinations over time.
Objective: To evaluate the rate and extent of fungal killing by this compound in combination with another antifungal drug.
Materials:
-
This compound
-
Second antifungal agent
-
Fungal inoculum
-
RPMI 1640 medium with MOPS buffer
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
Procedure:
-
Prepare tubes with RPMI medium containing the drugs at concentrations corresponding to their MICs (e.g., 1x MIC, 2x MIC), both alone and in combination.
-
Include a drug-free tube as a growth control.
-
Inoculate all tubes with the fungal suspension to a starting concentration of approximately 105 CFU/mL.
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each drug and combination.
Interpretation:
-
Synergy is defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Fungicidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Signaling Pathway Diagram
Caption: Synergistic action of Agent 88 and an azole antifungal.
Experimental Workflow Diagram
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation of Antifungal Agent 88 for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive framework and detailed protocols for the formulation development of a novel, hypothetical antifungal compound, "Antifungal Agent 88" (designated as AG88), for preclinical evaluation in animal models. The goal is to develop stable, safe, and effective formulations for both oral (PO) and intravenous (IV) administration to support pharmacokinetic, efficacy, and toxicology studies.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents.[1] Preclinical animal studies are a critical step in evaluating the safety and efficacy of new chemical entities (NCEs) like AG88. A well-developed formulation is crucial for ensuring accurate and reproducible results in these studies by delivering the intended dose of the test article to the animal.[2] This often presents a challenge, as many NCEs exhibit poor aqueous solubility, which can limit oral bioavailability and complicate the development of parenteral dosage forms.[3]
This application note outlines a systematic approach to formulating AG88, covering physicochemical characterization, solubility enhancement strategies, stability assessment, and detailed protocols for preparing formulations suitable for in vivo studies.
Physicochemical Characterization
Before formulation activities commence, a thorough understanding of AG88's physicochemical properties is essential. This data guides the selection of appropriate formulation strategies.[3]
Table 1: Physicochemical Properties of this compound (AG88)
| Parameter | Result | Method |
| Molecular Weight | 450.5 g/mol | LC-MS |
| pKa | 3.7 (weak base) | Potentiometric Titration |
| LogP | 4.2 | HPLC Method |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Shake-Flask Method |
| Crystalline Form | Crystalline Solid | Powder X-ray Diffraction (PXRD) |
| Melting Point | 185°C | Differential Scanning Calorimetry (DSC) |
Note: Data presented is hypothetical for AG88.
The low aqueous solubility and high LogP of AG88 indicate that it is a Biopharmaceutical Classification System (BCS) Class II compound, suggesting that solubility enhancement will be critical for achieving adequate oral absorption.[4]
Formulation Development Strategy
The primary goal is to develop both an oral and an intravenous formulation to support a full preclinical development program.
-
Oral (PO) Formulation: For efficacy and toxicology studies, a high-dose formulation is often required. Given AG88's poor solubility, a suspension or a lipid-based formulation will be explored. The initial focus will be on developing a simple, scalable suspension.
-
Intravenous (IV) Formulation: For determining absolute bioavailability and for certain efficacy models, a solubilized formulation is necessary. Strategies will include the use of co-solvents and cyclodextrins to achieve the target concentration while ensuring tolerability.
Experimental Protocols
Protocol 1: Solubility Screening in Preclinical Vehicles
Objective: To determine the solubility of AG88 in a range of commonly used oral and intravenous vehicles to identify promising candidates for formulation development.
Materials:
-
This compound (AG88) powder
-
Various solvents and vehicles (e.g., Water, Saline, PEG 400, Propylene Glycol, 20% Hydroxypropyl-β-cyclodextrin (HPβCD), Corn Oil, 0.5% Methylcellulose)
-
Vials, orbital shaker, centrifuge, HPLC system
Method:
-
Add an excess amount of AG88 powder to 1 mL of each test vehicle in a glass vial.
-
Seal the vials and place them on an orbital shaker at room temperature (25°C) for 24-48 hours to reach equilibrium.
-
After shaking, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and analyze the concentration of AG88 using a validated HPLC method.
Data Presentation:
Table 2: Solubility of AG88 in Various Preclinical Vehicles
| Vehicle | Route | Solubility (mg/mL) at 25°C |
| Deionized Water | PO/IV | < 0.001 |
| 0.9% Saline | IV | < 0.001 |
| PEG 400 | PO/IV | 15.2 |
| Propylene Glycol (PG) | PO/IV | 8.5 |
| 20% (w/v) HPβCD in Water | IV | 5.8 |
| 0.5% Methylcellulose in Water | PO | < 0.001 (Suspension Base) |
| Corn Oil | PO | 2.1 |
Note: Data is hypothetical. Based on these results, a co-solvent approach for IV and a suspension for PO are viable starting points.
Protocol 2: Preparation of an IV Formulation using a Co-solvent System
Objective: To prepare a 2 mg/mL solution of AG88 for intravenous administration.
Materials:
-
AG88 powder
-
PEG 400
-
Propylene Glycol (PG)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials, magnetic stirrer, sterile filters (0.22 µm)
Method:
-
Weigh the required amount of AG88 to achieve a final concentration of 2 mg/mL.
-
Prepare the co-solvent vehicle: 40% PEG 400, 10% PG, and 50% Saline (v/v/v).
-
In a sterile vial, add the AG88 powder.
-
Add the PEG 400 and PG. Vortex or sonicate until the drug is fully dissolved.
-
Slowly add the sterile saline while stirring to avoid precipitation.
-
Once a clear solution is obtained, sterile-filter the final formulation through a 0.22 µm filter into a sterile container.
-
Visually inspect the final solution for any particulates or precipitation.
Protocol 3: Preparation of an Oral Suspension Formulation
Objective: To prepare a 10 mg/mL suspension of AG88 for oral gavage.
Materials:
-
AG88 powder (micronized, if necessary to improve suspension stability)
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) and 0.1% (w/v) Tween 80 in purified water.
-
Mortar and pestle, graduated cylinder, magnetic stirrer.
Method:
-
Prepare the vehicle by slowly adding the methylcellulose to stirring water. Add Tween 80 and mix until fully dispersed.
-
Weigh the required amount of AG88 powder.
-
In a mortar, add the AG88 powder and a small amount of the vehicle to form a smooth, uniform paste (this process is called levigation).
-
Gradually add the remaining vehicle to the paste with continuous mixing.
-
Transfer the mixture to a calibrated container and adjust to the final volume with the vehicle.
-
Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity. The suspension should be continuously stirred during animal dosing.
Protocol 4: Formulation Stability Assessment
Objective: To ensure the formulation maintains its chemical and physical integrity under the intended storage and use conditions.
Materials:
-
Prepared AG88 formulations (IV and PO)
-
HPLC system, pH meter, light microscope
-
Environmental chambers/refrigerators
Method:
-
Dispense aliquots of the prepared IV and PO formulations into appropriate sealed containers.
-
Store the containers under various conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (25°C)
-
Accelerated (40°C)
-
-
At specified time points (e.g., 0, 24, 48 hours, 7 days, 14 days), withdraw a sample from each condition.
-
Analyze the samples for:
-
Appearance: Visual inspection for color change, precipitation (IV), or phase separation (PO).
-
pH: Measure the pH of the formulation.
-
Potency (Assay): Determine the concentration of AG88 by HPLC to assess chemical degradation. The concentration should remain within 90-110% of the initial value.
-
Purity: Analyze by HPLC for the presence of degradation products.
-
Particle Size (for suspension): Observe under a microscope to check for significant particle growth or aggregation.
-
Data Presentation:
Table 3: Stability of AG88 10 mg/mL Oral Suspension at Room Temperature (25°C)
| Time Point | Appearance | pH | Assay (% of Initial) | Purity (% Peak Area) |
| 0 Hours | Homogeneous white suspension | 6.8 | 100.0% | 99.8% |
| 24 Hours | Homogeneous, easily re-suspended | 6.8 | 99.5% | 99.8% |
| 7 Days | Homogeneous, easily re-suspended | 6.7 | 98.9% | 99.7% |
| 14 Days | Homogeneous, easily re-suspended | 6.7 | 98.5% | 99.6% |
Note: Hypothetical data showing the formulation is stable for at least 14 days at room temperature.
In Vivo Study Protocols
Protocol 5: Murine Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of AG88 after IV and PO administration in mice.
Animals:
-
Female BALB/c mice, 6-8 weeks old.
Procedure:
-
Dosing:
-
IV Group (n=3 per time point): Administer the 2 mg/mL IV formulation of AG88 via the lateral tail vein at a dose of 2 mg/kg.
-
PO Group (n=3 per time point): Administer the 10 mg/mL oral suspension of AG88 via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (e.g., via cardiac puncture) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of AG88 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Data Presentation:
Table 4: Pharmacokinetic Parameters of AG88 in Mice (Hypothetical Data)
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.083 | 2.0 |
| AUC₀-inf (ng·h/mL) | 2100 | 4410 |
| T½ (h) | 4.5 | 5.1 |
| Bioavailability (%) | N/A | 42% |
Protocol 6: Murine Model of Disseminated Candidiasis
Objective: To evaluate the in vivo efficacy of AG88 in treating a systemic Candida albicans infection.
Materials:
-
Candida albicans strain (e.g., SC5314).
-
Female BALB/c mice, 6-8 weeks old.
-
AG88 oral formulation, vehicle control, and a positive control (e.g., fluconazole).
Procedure:
-
Inoculum Preparation: Culture C. albicans and prepare an inoculum of 5 x 10⁵ CFU/mL in sterile saline.
-
Infection: Infect mice by injecting 0.1 mL of the C. albicans suspension (5 x 10⁴ CFU/mouse) via the lateral tail vein.
-
Treatment: Randomize infected mice into treatment groups (n=10 per group):
-
Group 1: Vehicle control (0.5% MC), PO, once daily.
-
Group 2: AG88 (10 mg/kg), PO, once daily.
-
Group 3: Fluconazole (10 mg/kg), PO, once daily.
-
-
Monitoring: Monitor mice daily for clinical signs and mortality for up to 14-21 days.
-
Endpoint (Fungal Burden): On day 3 post-infection, euthanize a subset of mice (n=5 per group). Aseptically remove kidneys, homogenize the tissue, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).
Visualizations (Graphviz)
Caption: Workflow for preclinical formulation development of this compound.
References
Application Notes and Protocols for High-Throughput Screening of Antifungal Agent Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The development of novel antifungal agents is a critical area of research, and high-throughput screening (HTS) of chemical libraries for analogs of known antifungal compounds is a key strategy in this endeavor. These application notes provide a comprehensive framework for the design and execution of HTS campaigns to identify novel antifungal candidates with improved efficacy, reduced toxicity, and novel mechanisms of action.
The ideal antifungal agent should exhibit a broad spectrum of activity, be fungicidal, and target fungal-specific pathways to minimize host toxicity.[1] Current antifungal drugs primarily target the fungal cell membrane, cell wall, or nucleic acid synthesis.[1][2] However, resistance to existing drugs, such as azoles and echinocandins, highlights the urgent need for new therapeutic options.[1] HTS allows for the rapid evaluation of thousands to millions of compounds to identify promising new antifungal leads.[1]
This document will use a representative well-characterized antifungal, "Antifungal Agent 88," which acts by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The principles and protocols described herein can be adapted for the screening of analogs of other classes of antifungal agents.
Key Fungal Targets for Drug Discovery
Several cellular processes in fungi represent viable targets for antifungal drug development. These include:
-
Cell Membrane: The fungal cell membrane contains ergosterol, a sterol analogous to cholesterol in mammalian cells. The ergosterol biosynthesis pathway is a primary target for azole and polyene antifungals.
-
Cell Wall: The fungal cell wall, composed of chitin and glucans, is essential for cell viability and is absent in human cells, making it an attractive target for drugs like echinocandins.
-
Nucleic Acid Synthesis: Flucytosine is an example of an antifungal that interferes with fungal DNA and RNA synthesis.
-
Signal Transduction Pathways: Fungal-specific signal transduction cascades are emerging as promising targets for novel antifungal agents.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel antifungal agents follows a multi-step process, from primary screening to hit confirmation and lead optimization.
Caption: A generalized workflow for high-throughput screening in antifungal drug discovery.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for Fungal Growth Inhibition
This protocol describes a primary HTS assay to identify compounds that inhibit the growth of a model fungal pathogen, such as Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Yeast Mold (YM) Broth or RPMI-1640 medium
-
This compound (Positive Control)
-
DMSO (Vehicle Control)
-
Test Compound Library (dissolved in DMSO)
-
Sterile 384-well, black, clear-bottom microplates
-
Resazurin sodium salt solution (0.1 mg/mL in PBS)
-
Acoustic liquid handler or pin tool
-
Plate reader with fluorescence capabilities (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Fungal Culture Preparation:
-
Inoculate C. albicans into YM broth and incubate overnight at 30°C with shaking.
-
Dilute the overnight culture in fresh YM broth to achieve a final concentration of 1 x 10³ to 5 x 10³ cells/mL.
-
-
Plate Preparation:
-
Using an acoustic liquid handler, dispense 50 nL of each test compound from the library into the wells of the 384-well plates to achieve a final concentration of 10 µM.
-
Dispense positive control (this compound, final concentration 10 µM) and negative control (DMSO) into designated wells.
-
-
Inoculation:
-
Add 50 µL of the prepared fungal inoculum to all wells of the microplates.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Cell Viability Measurement:
-
Add 5 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measure fluorescence using a plate reader.
-
Data Analysis:
The percentage of growth inhibition is calculated for each compound. Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%).
| Parameter | Value | Reference |
| Fungal Strain | Candida albicans ATCC 90028 | |
| Seeding Density | 1-5 x 10³ cells/mL | |
| Compound Concentration | 10 µM | |
| Incubation Time | 24-48 hours | |
| Readout | Resazurin Fluorescence |
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.
Materials:
-
Confirmed hit compounds
-
This compound
-
Materials from Protocol 1
Procedure:
-
Serial Dilution:
-
Prepare serial dilutions of the hit compounds and this compound in DMSO. A common starting concentration is 100 µM with 1:2 dilutions.
-
-
Plate Preparation and Assay:
-
Dispense the serially diluted compounds into a 384-well plate.
-
Follow steps 3-5 of the Primary HTS Protocol.
-
Data Analysis:
Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | IC₅₀ (µM) |
| This compound | Example: 1.5 |
| Hit Compound 1 | Example: 0.8 |
| Hit Compound 2 | Example: 2.3 |
| ... | ... |
Protocol 3: Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of the confirmed hits against a mammalian cell line to determine their therapeutic window.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Confirmed hit compounds
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Sterile 96-well, white, clear-bottom microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into the 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Add serial dilutions of the hit compounds to the cells.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Data Analysis:
Calculate the CC₅₀ (50% cytotoxic concentration) for each compound. The selectivity index (SI) can be determined by dividing the CC₅₀ by the antifungal IC₅₀. A higher SI indicates greater selectivity for the fungal target.
| Compound | Antifungal IC₅₀ (µM) | Mammalian CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Example: 1.5 | Example: >100 | Example: >66.7 |
| Hit Compound 1 | Example: 0.8 | Example: 50 | Example: 62.5 |
| Hit Compound 2 | Example: 2.3 | Example: >100 | Example: >43.5 |
Mechanism of Action: Ergosterol Biosynthesis Pathway
This compound and its analogs are designed to inhibit the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity. The primary target within this pathway is lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.
Caption: The ergosterol biosynthesis pathway and the target of this compound.
Conclusion
The protocols and workflows outlined in these application notes provide a robust framework for the high-throughput screening of analogs of antifungal agents. By employing a systematic approach that includes primary screening, dose-response analysis, and cytotoxicity testing, researchers can efficiently identify and prioritize novel antifungal candidates for further development. The integration of mechanism-of-action studies is crucial for understanding the molecular basis of antifungal activity and for the rational design of next-generation therapeutics to combat the growing threat of fungal infections.
References
analytical method for quantification of Antifungal agent 88 in biological samples
Application Note: AN88-BIOQ
A Validated LC-MS/MS Method for the Quantification of Antifungal Agent 88 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the novel this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and efficiency. The chromatographic separation is achieved on a C18 column with a total run time of 5 minutes. The method has been fully validated according to the latest FDA and ICH M10 guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1][2]
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised patients.[3] this compound is a next-generation therapeutic agent developed for the treatment of these infections. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring is critical to optimize dosing, ensure efficacy, and minimize toxicity.[4] While traditional methods like HPLC-UV exist, they often require complex sample preparation and lack sensitivity.[5] LC-MS/MS offers superior selectivity, sensitivity, and speed, making it the preferred platform for bioanalysis in clinical and research settings. This document provides a detailed protocol for the quantification of this compound in human plasma using a validated LC-MS/MS method.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Preparation of Standards and Quality Controls
Stock solutions of this compound and the internal standard (IS), this compound-d4, were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation Protocol
The method employs a simple protein precipitation technique for sample extraction.
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tubes.
-
Add 20 µL of the internal standard working solution (this compound-d4, 500 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold methanol containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| MRM Transitions | Antifungal 88: 488.2 → 355.1; Antifungal 88-d4 (IS): 492.2 → 359.1 |
| Capillary Voltage | 4000 V |
| Source Temperature | 350°C |
Bioanalytical Method Validation
The method was validated following the guidelines of the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity and Linearity
No significant interfering peaks from endogenous plasma components were observed at the retention times of this compound and its IS. The method was linear over the concentration range of 10 to 5000 ng/mL.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | Mean r² (n=3) |
| This compound | 10 - 5000 | Linear | 1/x² | >0.995 |
Accuracy and Precision
Intra- and inter-assay accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results met the acceptance criteria of ±15% (±20% for LLOQ).
Table 2: Intra-Assay Accuracy and Precision (n=5)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 10.8 | 108.0 | 9.5 |
| LQC | 30 | 28.9 | 96.3 | 6.2 |
| MQC | 300 | 305.1 | 101.7 | 4.1 |
| HQC | 4000 | 4112.7 | 102.8 | 3.5 |
Table 3: Inter-Assay Accuracy and Precision (n=15, 3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 11.1 | 111.0 | 11.8 |
| LQC | 30 | 29.4 | 98.0 | 8.1 |
| MQC | 300 | 309.6 | 103.2 | 5.5 |
| HQC | 4000 | 4065.2 | 101.6 | 4.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels. Recovery was consistent and reproducible, while the matrix effect was found to be negligible.
Table 4: Extraction Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 91.5 | 98.2 |
| HQC | 93.8 | 101.5 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage (-80°C for 90 days).
Experimental Workflow Visualization
The overall workflow for the quantification of this compound in biological samples is depicted below.
References
Application Notes and Protocols: Ibrexafungerp in the Treatment of Systemic Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrexafungerp is a first-in-class triterpenoid antifungal agent, representing a significant advancement in the management of systemic fungal infections. It is an orally bioavailable glucan synthase inhibitor.[1] This document provides detailed application notes and protocols for researchers engaged in the study and development of ibrexafungerp for systemic fungal infections.
Mechanism of Action
Ibrexafungerp exerts its antifungal activity by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[2][3] This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[2][3] This mechanism of action is similar to that of echinocandins; however, ibrexafungerp binds to a different site on the FKS1 domain of the β-1,3-glucan synthase. This distinction allows it to retain activity against some echinocandin-resistant fungal strains. The absence of β-(1,3)-D-glucan synthase in mammalian cells provides a high degree of selective toxicity.
Caption: Mechanism of action of Ibrexafungerp.
Quantitative Data
In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values of ibrexafungerp against various fungal pathogens.
Table 1: In Vitro Activity of Ibrexafungerp against Candida Species
| Candida Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| C. albicans | 163 | 0.06 | 0.125 | 0.016 - 0.5 | |
| C. auris | 445 | 0.5 | 1 | 0.25 - 2 | |
| C. glabrata | 60 | 0.25 | 0.25 | 0.016 - ≥8 | |
| C. tropicalis | 40 | 0.5 | 2 | 0.06 - ≥8 | |
| C. parapsilosis | 108 | 0.5 | 4 | 0.016 - 8 | |
| C. krusei | 29 | 1 | 1 | 0.016 - ≥8 | |
| Fluconazole-Resistant C. albicans | 52 | - | 0.03 | - |
Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species
| Aspergillus Species | Testing Method | MEC₅₀ (mg/L) | MEC Range (mg/L) | Reference(s) |
| A. fumigatus (azole-susceptible) | EUCAST | 0.03 | - | |
| A. fumigatus (azole-susceptible) | CLSI | 0.06 | - | |
| A. fumigatus (azole-resistant) | EUCAST & CLSI | - | 0.03 - 0.06 | |
| A. flavus | - | - | 0.06 - 16 | |
| A. terreus | - | - | - |
In Vivo Efficacy
The following table summarizes the in vivo efficacy of ibrexafungerp in murine models of systemic fungal infections.
Table 3: In Vivo Efficacy of Ibrexafungerp in Murine Models
| Fungal Pathogen | Mouse Model | Ibrexafungerp Dosage | Outcome | Reference(s) |
| Candida auris | Neutropenic, disseminated candidiasis | 20, 30, 40 mg/kg orally twice daily | Significant survival advantage and reduction in kidney fungal burden compared to vehicle control. | |
| Rhizopus delemar | Neutropenic, pulmonary mucormycosis | 30 mg/kg orally twice daily | As effective as liposomal amphotericin B and posaconazole in prolonging survival. Combination with liposomal amphotericin B significantly improved survival and reduced fungal burden compared to monotherapies. | |
| Mucor circinelloides | Neutropenic, pulmonary mucormycosis | 30 mg/kg orally twice daily | Similar survival results to those seen with R. delemar. |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution for Yeasts (Candida spp.)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 methodologies.
Materials:
-
Ibrexafungerp analytical powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0
-
For EUCAST: RPMI 1640 supplemented with 2% glucose
-
Sterile 96-well U-bottom microtiter plates
-
Candida isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
-
Spectrophotometer or plate reader (530 nm)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of ibrexafungerp in 100% DMSO.
-
Drug Dilution: Perform serial twofold dilutions of the ibrexafungerp stock solution in RPMI 1640 medium within the 96-well plates to achieve the desired final concentration range (e.g., 0.016 to 16 µg/mL).
-
Inoculum Preparation:
-
Culture the Candida isolates on Sabouraud dextrose agar at 35°C.
-
Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI 1640 to achieve the final inoculum concentration:
-
CLSI: 0.5 x 10³ to 2.5 x 10³ CFU/mL
-
EUCAST: 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL
-
-
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the diluted yeast suspension. Include a drug-free well as a growth control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by using a spectrophotometer at 530 nm.
Caption: Workflow for in vitro susceptibility testing.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This protocol describes a murine model for evaluating the in vivo efficacy of ibrexafungerp against systemic Candida infections.
Materials:
-
Candida albicans or other relevant Candida species
-
Yeast extract-peptone-dextrose (YPD) broth
-
Sterile phosphate-buffered saline (PBS) or saline
-
Mouse strain (e.g., outbred ICR or inbred BALB/c mice, 4-5 weeks old)
-
Immunosuppressive agents (e.g., cyclophosphamide, 5-fluorouracil) if a neutropenic model is required
-
Ibrexafungerp formulation for oral gavage (e.g., suspended in 0.5% methylcellulose)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Insulin syringes with 28-gauge needles
Procedure:
-
Inoculum Preparation:
-
Culture the Candida species in YPD broth overnight at 30°C with shaking.
-
Harvest and wash the yeast cells twice with sterile PBS.
-
Resuspend the cells in PBS and adjust the concentration for the desired inoculum (e.g., 7 x 10⁶ cells/mL).
-
-
Infection:
-
If creating a neutropenic model, administer the immunosuppressive agent prior to infection.
-
Infect mice via intravenous injection (e.g., through the lateral tail vein) with the prepared Candida suspension.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 24 hours).
-
Administer ibrexafungerp orally by gavage at the desired dosage (e.g., 20, 30, or 40 mg/kg twice daily).
-
Administer the vehicle control to a separate group of infected mice.
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for a predetermined period (e.g., 21 days) and record mortality.
-
Fungal Burden: At a specified time point (e.g., day 8 post-infection), euthanize a subset of mice from each group. Aseptically harvest organs (typically kidneys, as they are the primary target). Homogenize the organs in sterile saline, perform serial dilutions, and plate on appropriate agar (e.g., Sabouraud dextrose agar) to determine the colony-forming units (CFU) per gram of tissue.
-
Caption: Workflow for in vivo efficacy testing.
Conclusion
Ibrexafungerp demonstrates potent in vitro and in vivo activity against a broad range of clinically relevant fungal pathogens, including resistant strains. Its unique mechanism of action and oral bioavailability make it a valuable agent for the treatment of systemic fungal infections. The protocols and data presented in these application notes provide a framework for further research and development of this promising antifungal compound.
References
use of Antifungal agent 88 in agricultural antifungal research
Application Notes and Protocols for Antifungal Agent 88 in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The data, protocols, and pathways described herein are representative of a novel triazole antifungal agent and are based on established research methodologies in agricultural science.
Introduction
This compound is a novel, synthetically derived triazole fungicide engineered for broad-spectrum activity against a wide range of phytopathogenic fungi.[1][2] Triazoles are a significant class of fungicides used in agriculture, known for their systemic properties and efficacy in controlling various fungal diseases that impact crop yield and quality.[2] This document provides detailed application notes and experimental protocols for the evaluation of this compound in a research setting.
Mechanism of Action: Like other triazole fungicides, this compound acts by inhibiting the C14-demethylase enzyme, which is critical in the fungal ergosterol biosynthesis pathway.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the cessation of fungal growth and development.
Data Presentation
The following tables summarize the hypothetical in vitro and in vivo efficacy of this compound against key agricultural fungal pathogens.
Table 1: In Vitro Efficacy of this compound
| Fungal Pathogen | Host Crop | Minimum Inhibitory Concentration (MIC) (µg/mL) | 50% Effective Concentration (EC50) for Mycelial Growth Inhibition (µg/mL) |
| Fusarium graminearum | Wheat, Corn | 0.5 | 0.12 |
| Puccinia triticina | Wheat | 0.25 | 0.08 |
| Botrytis cinerea | Grapes, Strawberries | 1.0 | 0.25 |
| Alternaria solani | Tomato, Potato | 0.5 | 0.15 |
| Cercospora beticola | Sugar Beet | 0.25 | 0.09 |
Table 2: Greenhouse Efficacy of this compound on Wheat Leaf Rust (Puccinia triticina)
| Treatment | Application Rate (g a.i./ha) | Disease Severity (%) | Control Efficacy (%) |
| Untreated Control | 0 | 85 | 0 |
| This compound | 50 | 15 | 82.4 |
| This compound | 100 | 5 | 94.1 |
| This compound | 150 | 2 | 97.6 |
| Standard Triazole | 100 | 8 | 90.6 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dispense 100 µL of PDB into each well of a 96-well plate.
-
Create a serial two-fold dilution of this compound in the microtiter plate, starting from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.06 µg/mL).
-
Prepare a fungal spore suspension and adjust the concentration to 1 x 10^5 spores/mL.
-
Inoculate each well with 10 µL of the spore suspension.
-
Include a positive control (no antifungal agent) and a negative control (no fungal inoculum).
-
Incubate the plate at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
Determine the MIC by visually assessing the lowest concentration at which no fungal growth is observed.
Protocol 2: Mycelial Growth Inhibition Assay
This protocol assesses the effect of this compound on the radial growth of a fungus on a solid medium.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA)
-
Fungal isolate
-
Sterile petri dishes (90 mm)
-
Cork borer (5 mm)
Procedure:
-
Amend molten PDA with various concentrations of this compound.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
From the edge of an actively growing fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each petri dish containing the amended and non-amended (control) PDA.
-
Incubate the plates at 25°C in the dark.
-
Measure the colony diameter at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
Protocol 3: Greenhouse Efficacy Trial
This protocol evaluates the protective efficacy of this compound against a specific fungal disease on a host plant.
Materials:
-
This compound formulation
-
Susceptible host plants (e.g., wheat seedlings)
-
Fungal pathogen inoculum (e.g., Puccinia triticina urediniospores)
-
Greenhouse with controlled environment
-
Spray application equipment
Procedure:
-
Grow host plants to a suitable growth stage (e.g., two-leaf stage for wheat).
-
Prepare different concentrations of this compound in water.
-
Apply the treatments to the plants using a sprayer, ensuring uniform coverage. Include an untreated control.
-
Allow the treated plants to dry for 24 hours.
-
Inoculate the plants with a suspension of fungal spores.
-
Maintain the plants in a high-humidity environment for 24-48 hours to promote infection.
-
Transfer the plants to a greenhouse with optimal conditions for disease development.
-
Assess disease severity after a specified period (e.g., 10-14 days) by visually estimating the percentage of leaf area covered by disease symptoms.
-
Calculate the control efficacy based on the reduction in disease severity compared to the untreated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Logical flow of treatment outcome.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents in Agriculture: Friends and Foes of Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Protocol for the Large-Scale Synthesis of "Antifungal Agent 88"
Despite a thorough review of scientific literature and chemical databases, a specific molecule identified as "Antifungal agent 88" with a publicly available, detailed protocol for its large-scale synthesis could not be found.
The designation "this compound" does not correspond to a standard, recognized chemical entity in the public domain. Searches for this term yielded various documents where the number "88" appeared in contexts such as citation numbers, publication years, or experimental yields for different antifungal compounds[1][2][3][4].
Chemical compound databases, such as PubChem, list substances designated as "Antifungal agent 1" and "Antifungal agent 38," which have defined chemical structures[5]. Additionally, a commercial supplier, MCE (MedChemExpress), lists a product with the catalog number HY-157300 as "this compound"; however, the chemical structure and synthesis details for this compound are not provided.
Without a defined chemical structure for a substance specifically and uniquely identified as "this compound," it is not possible to create a detailed application note and protocol for its large-scale synthesis as requested. The development of a synthesis protocol is fundamentally dependent on the target molecule's structure.
Researchers, scientists, and drug development professionals interested in the synthesis of novel antifungal agents are encouraged to consult the broader scientific literature on the synthesis of antifungal compounds, which describes various chemical classes and synthetic methodologies. For specific, non-public compounds that may be in development, direct inquiry with the originating research institution or company would be necessary to obtain detailed information.
References
- 1. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of novel isoxazolidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal agent 1 | C19H13ClN2O3 | CID 131704488 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Antifungal Agent 88
Welcome to the technical support center for Antifungal Agent 88. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process of enhancing the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when trying to improve the solubility of this compound?
A1: Before attempting advanced solubilization techniques, it is crucial to characterize the physicochemical properties of this compound. This includes determining its intrinsic solubility, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism). This baseline understanding will help in selecting the most appropriate solubility enhancement strategy. A decision-making workflow for selecting a suitable technique is outlined below.
Q2: I am observing inconsistent solubility results for this compound between experiments. What could be the cause?
A2: Inconsistent solubility data often points to variations in experimental conditions or the solid form of the compound. Ensure that you have a standardized protocol for your solubility measurements, including the same source and batch of this compound, consistent solvent quality, temperature, and agitation speed. It is also critical to allow sufficient time for the solution to reach equilibrium; we recommend taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[1] Polymorphism can also lead to different solubility values, so it may be necessary to characterize the solid state of your sample before and after the experiment using techniques like X-ray powder diffraction (XRPD).
Q3: Can I use DMSO to prepare a stock solution of this compound for my in vitro assays?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening. However, it is crucial to be mindful of the final DMSO concentration in your assay medium. Typically, the final concentration should be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[1] Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any potential effects of the solvent itself.
Q4: What are some promising formulation strategies for improving the in vivo bioavailability of a poorly soluble antifungal like Agent 88?
A4: Several formulation strategies can enhance both the solubility and bioavailability of poorly water-soluble antifungal agents.[2][3] Some of the most common and effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can convert it from a crystalline to a higher-energy amorphous form, which can significantly improve its dissolution rate.[3]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Particle Size Reduction: Reducing the particle size to the micron or nanometer range increases the surface area available for dissolution.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its apparent solubility.
Troubleshooting Guides
Issue 1: Low solubility of this compound in acidic conditions, mimicking the stomach environment.
-
Possible Cause: this compound may be a weak base that is less soluble at low pH.
-
Troubleshooting Steps:
-
pH-Solubility Profiling: Determine the solubility of this compound across a range of pH values to confirm its pH-dependent solubility.
-
Salt Formation: If the agent has a suitable pKa, forming a salt can significantly increase its solubility and dissolution rate in acidic media.
-
Use of Solubilizing Excipients: Incorporate surfactants or polymers that are effective in acidic conditions into your formulation.
-
Issue 2: Precipitation of this compound upon dilution of a DMSO stock solution in aqueous buffer.
-
Possible Cause: The aqueous buffer has a much lower solubilizing capacity for this compound compared to DMSO.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution with vigorous vortexing.
-
Incorporate Surfactants or Co-solvents: Add a small percentage of a pharmaceutically acceptable surfactant (e.g., Tween® 80) or a co-solvent (e.g., ethanol, propylene glycol) to the aqueous buffer to increase its solubilizing capacity.
-
Issue 3: Physical instability of an amorphous solid dispersion (ASD) of this compound, leading to recrystallization over time.
-
Possible Cause: The polymer carrier may not be optimal for stabilizing the amorphous form of the drug, or the drug loading is too high.
-
Troubleshooting Steps:
-
Polymer Screening: Screen a variety of polymers with different properties (e.g., HPMC, PVP, Soluplus®) to find the most effective stabilizer.
-
Optimize Drug Loading: Prepare ASDs with different drug-to-polymer ratios to determine the highest drug loading that remains physically stable.
-
Add a Second Stabilizer: In some cases, adding a small amount of a surfactant or another polymer can improve the stability of the ASD.
-
Controlled Storage Conditions: Store the ASD under controlled temperature and humidity conditions to minimize the risk of recrystallization.
-
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is used to determine the thermodynamic equilibrium solubility of this compound in a given medium.
Materials:
-
This compound (solid)
-
Buffer solutions at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired buffer to the vial.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each condition.
Protocol 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD to enhance the solubility of this compound.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of this compound and polymer.
-
Dissolve both the drug and the polymer in a suitable volatile organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Characterize the resulting ASD for its amorphous nature (using XRPD) and dissolution properties.
Data Presentation
The following tables provide examples of how to structure and present data from solubility enhancement experiments with this compound.
Table 1: pH-Dependent Solubility of this compound
| pH of Buffer | Solubility (µg/mL) ± SD (n=3) |
| 2.0 | 0.5 ± 0.1 |
| 4.5 | 1.2 ± 0.2 |
| 6.8 | 15.8 ± 1.5 |
| 7.4 | 25.3 ± 2.1 |
Table 2: Comparison of Solubility Enhancement Techniques for this compound
| Formulation | Solubility Enhancement | Aqueous Solubility (µg/mL) | Fold Increase |
| Unprocessed Drug | - | 1.2 | 1 |
| Micronized Drug | Particle Size Reduction | 5.7 | 4.8 |
| Nanosuspension | Particle Size Reduction | 45.2 | 37.7 |
| Co-crystal with Glutaric Acid | Crystal Engineering | 216.5 | 180.4 |
| 1:2 ASD with PVP K30 | Solid Dispersion | 350.1 | 291.8 |
| 1:1 Complex with HP-β-CD | Complexation | 188.6 | 157.2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
References
troubleshooting Antifungal agent 88 degradation in experimental assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the degradation of Antifungal Agent 88 in experimental assays. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: To ensure maximum stability, the solid, powdered form of this compound should be stored at 2-8°C, protected from light and moisture. Stock solutions should be prepared in a suitable organic solvent like DMSO, aliquoted into single-use volumes in amber vials, and stored at -20°C or lower. It is crucial to avoid repeated freeze-thaw cycles.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is highly soluble in organic solvents such as DMSO and ethanol but has limited solubility in water.[1] For most in vitro experiments, preparing a high-concentration primary stock solution in 100% DMSO is recommended. This stock can then be further diluted in the appropriate aqueous culture medium for your experiment. Ensure the final concentration of the organic solvent in the culture medium is low (typically <1%) and consistent across all wells, as high concentrations can affect both the compound's stability and fungal growth.[2]
Q3: Is this compound sensitive to light?
A3: Yes. Similar to many azole-class compounds, this compound is susceptible to photodegradation when exposed to UV or broad-spectrum light.[1] It is recommended to conduct experiments under subdued lighting conditions whenever possible. Solutions should be stored in light-protecting amber tubes or containers wrapped in aluminum foil.[1]
Q4: Why am I observing a decrease in the potency of my agent over time, even with proper storage?
A4: A gradual loss of potency can be attributed to slow degradation through hydrolysis or oxidation. The stability of the agent is highly dependent on the pH of the solution and the presence of reactive oxygen species. Ensure the pH of your experimental medium is within the recommended range of 6.0-7.5 and consider preparing fresh dilutions from a frozen stock solution for each experiment to maintain consistent activity.
Troubleshooting Guide
Issue 1: High variability or inconsistent Minimum Inhibitory Concentration (MIC) results.
This is a common issue that can stem from several factors related to compound stability.
| Possible Cause | Solution |
| Degradation in Aqueous Medium | Prepare fresh dilutions of the agent immediately before starting your assay. Minimize the time the compound is in the aqueous culture medium before and during the assay. Consider performing a time-course experiment to assess the stability of this compound in your specific test medium. |
| Incorrect pH of Medium | Verify that the pH of your testing medium is consistent across experiments. Use a buffered medium, such as RPMI-1640 with MOPS, to maintain a stable pH. |
| Adsorption to Plastics | Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adsorption polypropylene plates and tubes for your assays. |
| Interaction with Media Components | Certain components of the culture medium may accelerate degradation. Test the stability of this compound in different standard media to identify a more suitable option. |
Issue 2: A precipitate has formed in the stock solution after thawing.
| Possible Cause | Solution |
| Poor Solubility at Low Temperatures | The agent may be precipitating out of the solvent upon freezing and may be slow to redissolve. Before use, ensure the stock solution is completely thawed and homogenous. Briefly vortex and visually inspect the solution to confirm that no precipitate is present. If necessary, gentle warming in a 37°C water bath can aid in redissolution. |
Issue 3: A slight color change is observed in the culture medium after adding this compound and incubating.
| Possible Cause | Solution |
| Oxidative Degradation | The agent may be undergoing oxidation, which can sometimes lead to the formation of colored byproducts. This can be accelerated by components in the medium or the metabolic activity of the test organism. While a minor color change may not always indicate a significant loss of activity, it warrants investigation. Run a "medium only" control with the agent to see if the change occurs without the organism. If degradation is suspected, perform a stability check using HPLC or repeat the assay with freshly prepared solutions. |
Experimental Protocols
Forced Degradation Studies
To investigate the stability of this compound, forced degradation studies under various stress conditions are recommended. These studies are crucial for identifying potential degradation products and understanding the degradation pathways.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before HPLC analysis. |
| Oxidative Degradation | Dissolve this compound in a solution of 10% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature (25°C) protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours for HPLC analysis. |
| Thermal Degradation | Store solid this compound in a thermostatic oven at 80°C. Withdraw samples at 0, 24, and 48 hours. Dissolve in methanol for HPLC analysis. |
| Photolytic Degradation | Expose solid this compound to light in a photostability chamber. Withdraw samples at 0, 24, 48, and 72 hours. Dissolve in methanol for HPLC analysis. |
HPLC Analysis for Degradation Products
A validated stability-indicating HPLC method is essential for separating the parent drug from its degradation products.
-
Column: C18 column (e.g., 4.6 x 100 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is often effective. The specific gradient should be optimized to achieve good separation.
-
Flow Rate: Typically 0.3-1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis.
-
Analysis: The percentage of degradation can be calculated by comparing the peak area of the parent compound at different time points to the initial peak area. The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram.
Visualizations
Proposed Ergosterol Biosynthesis Pathway Inhibition
This compound is hypothesized to be an inhibitor of lanosterol 14-alpha-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane.
References
optimization of Antifungal agent 88 dosage and administration route
Welcome to the technical support center for Antifungal Agent 88. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration route of this compound for both in vitro and in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel investigational agent that primarily targets the fungal cell wall. It is believed to inhibit the synthesis of critical cell wall components, leading to osmotic instability and cell lysis. This mechanism of action is thought to involve the modulation of the Cell Wall Integrity (CWI) signaling pathway.[1]
Q2: What are the recommended starting concentrations for in vitro susceptibility testing?
A2: For initial in vitro experiments, we recommend a starting concentration range of 0.016 to 16 µg/mL in a standard testing medium like RPMI-1640.[2] The optimal concentration will vary depending on the fungal species and strain being tested.
Q3: How should this compound be formulated for in vivo studies?
A3: Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. A common formulation involves dissolving the compound in dimethyl sulfoxide (DMSO) and then further diluting it in a vehicle such as a 1:1 mixture of Kolliphor® EL (Cremophor® EL) and sterile saline.[2] The final DMSO concentration should be kept low to avoid toxicity.
Q4: Are there any known resistance mechanisms to this compound?
A4: While this compound is a novel compound, potential resistance mechanisms could emerge through mutations in the target enzyme or upregulation of efflux pumps. Continuous monitoring of the Minimum Inhibitory Concentration (MIC) during prolonged exposure studies is recommended to detect any shifts in susceptibility.[3]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in MIC values | Inconsistent inoculum preparation. | Ensure the fungal suspension is standardized to a 0.5 McFarland standard before dilution.[2] |
| Media variability. | Use a standardized medium such as RPMI-1640 and consider lot-to-lot variability. | |
| Subjective endpoint reading. | For fungistatic agents, read the MIC as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the control. Using a plate reader can improve consistency. | |
| No fungal growth in control wells | Inoculum viability issue. | Verify the viability of the fungal stock by plating on appropriate agar. |
| Incorrect incubation conditions. | Ensure plates are incubated at the optimal temperature and duration for the specific fungal species. | |
| Precipitation of this compound in media | Poor solubility. | The final concentration of DMSO used to dissolve the agent should not exceed 1% (v/v) in the final culture medium to avoid precipitation and solvent-induced toxicity. |
In Vivo Experimentation
| Issue | Possible Cause | Troubleshooting Steps |
| Acute toxicity or mortality in animal models | Vehicle toxicity. | Prepare the vehicle fresh on the day of use and ensure the components are well-mixed. Run a vehicle-only control group to assess toxicity. |
| High drug dosage. | Start with a lower dose and perform a dose-ranging study to determine the maximum tolerated dose (MTD). | |
| Lack of efficacy at expected therapeutic doses | Poor bioavailability. | Optimize the administration route. If oral bioavailability is low, consider intravenous or intraperitoneal administration. |
| Rapid metabolism or clearance. | Conduct pharmacokinetic studies to determine the half-life of this compound in the animal model. This may necessitate more frequent dosing or a higher dose. | |
| Inconsistent therapeutic outcomes | Variability in infection severity. | Standardize the inoculum size and route of infection to ensure a consistent disease model. |
| Animal-to-animal pharmacokinetic variability. | Increase the number of animals per group to account for individual differences in drug metabolism and clearance. |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium. The typical concentration range to test is 0.016 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant reduction in turbidity (typically ≥50%) compared to the growth control.
-
Visualizations
Caption: Experimental workflow for the optimization of this compound dosage.
Caption: Simplified Cell Wall Integrity (CWI) signaling pathway affected by this compound.
References
strategies to overcome acquired resistance to Antifungal agent 88
Welcome to the technical support center for Antifungal Agent 88. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Agent 88 and overcoming challenges related to acquired resistance.
Section 1: Frequently Asked Questions (FAQs) - Understanding Acquired Resistance
Q1: What are the primary known mechanisms of acquired resistance to this compound?
Acquired resistance to this compound has been primarily attributed to three mechanisms observed in laboratory and clinical settings.[1][2] These include:
-
Target Overexpression: Increased expression of the gene encoding the drug target.
-
Target Site Mutations: Specific point mutations in the target protein that reduce the binding affinity of Agent 88.
-
Efflux Pump Upregulation: Increased activity of membrane transporters that actively remove Agent 88 from the fungal cell.[3][4][5]
Q2: How can I determine if my fungal strain has developed resistance to Agent 88?
The first step is to perform antifungal susceptibility testing (AFST) to determine the Minimum Inhibitory Concentration (MIC) of Agent 88 against your strain. A significant increase in the MIC compared to a susceptible, wild-type strain is a strong indicator of resistance. Further investigation can involve molecular techniques such as quantitative PCR (qPCR) to assess target gene expression or sequencing of the target gene to identify mutations.
Q3: Are there known cross-resistance patterns between Agent 88 and other antifungal agents?
Cross-resistance can occur, particularly if the resistance mechanism is not specific to Agent 88. For instance, the upregulation of broad-spectrum efflux pumps may confer resistance to other antifungal agents, such as certain azoles. It is recommended to perform susceptibility testing for other relevant antifungal drugs if you suspect cross-resistance.
Section 2: Troubleshooting Guides for Common Experimental Issues
Q4: My MIC assays for Agent 88 are showing inconsistent results. What could be the cause?
Inconsistent MIC results can stem from several factors. Here are some common troubleshooting steps:
-
Inoculum Preparation: Ensure the fungal inoculum is at the correct concentration as specified by standardized protocols (e.g., CLSI or EUCAST guidelines). Variations in inoculum density can significantly impact MIC values.
-
Media pH: The pH of the testing medium can influence the activity of some antifungal compounds. Verify that the pH of your RPMI 1640 medium is buffered correctly, typically to pH 7.0 with MOPS.
-
Incubation Time: For Candida species, MICs are typically read at 24 hours. Reading too early or too late can lead to inaccurate results.
-
Compound Stability: Ensure that your stock solution of Agent 88 is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q5: I am trying to confirm target gene overexpression via qPCR, but the results are not significant despite a high MIC. What should I check?
If qPCR results do not correlate with observed resistance, consider the following:
-
Primer Efficiency: Verify that your qPCR primers for both the target gene and the reference gene have an efficiency between 90-110%. Poor primer efficiency is a common cause of inaccurate quantification.
-
RNA Quality: Ensure the extracted RNA is of high quality and free from genomic DNA contamination. Treat samples with DNase and verify RNA integrity before reverse transcription.
-
Alternative Mechanisms: If gene expression levels are normal, the resistance is likely due to another mechanism, such as a point mutation in the target gene or upregulation of an efflux pump. Sequence the target gene and perform qPCR for known efflux pump genes.
Q6: My in vivo model is not showing the expected efficacy for Agent 88 against a resistant strain, even with combination therapy. How can I troubleshoot this?
Challenges in in vivo models can be complex. Consider these factors:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen may not be optimal for the resistant strain. The presence of resistance can alter the required drug exposure. Consider dose-ranging studies to determine the effective dose for the resistant isolate.
-
Host Immune Status: The immune status of the animal model can significantly influence the outcome of antifungal therapy. Ensure your model accurately reflects the intended clinical scenario.
-
Biofilm Formation: If the infection involves a biofilm, this can dramatically increase resistance to antifungal agents. Biofilms can prevent drug penetration and are a common reason for in vivo treatment failure.
Section 3: Strategies to Overcome Acquired Resistance
Q7: What are the recommended combination therapies with Agent 88 for resistant strains?
Combination therapy can be a highly effective strategy to overcome resistance. Potential synergistic combinations with Agent 88 include:
-
Efflux Pump Inhibitors (EPIs): For strains overexpressing efflux pumps, co-administration of an EPI can restore susceptibility to Agent 88 by preventing its removal from the cell.
-
Agents with Different Mechanisms of Action: Combining Agent 88 with an antifungal from a different class (e.g., an echinocandin or a polyene) can create a synergistic effect and reduce the likelihood of developing further resistance.
-
Stress Response Inhibitors: Targeting fungal stress response pathways, for example with Hsp90 inhibitors, can potentiate the activity of antifungal agents and reverse resistance.
Data on Combination Therapy
The following table summarizes in vitro synergy data for Agent 88 in combination with a hypothetical efflux pump inhibitor, EPI-22, against a resistant fungal strain.
| Compound(s) | MIC of Agent 88 (µg/mL) | Fold Change in MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Agent 88 alone | 64 | - | - | Resistant |
| Agent 88 + EPI-22 (0.5 µg/mL) | 4 | 16 | 0.56 | Synergistic |
| Agent 88 + EPI-22 (1.0 µg/mL) | 1 | 64 | 0.52 | Synergistic |
FICI ≤ 0.5 indicates synergy.
Q8: Can targeting fungal stress responses enhance the efficacy of Agent 88?
Yes, targeting fungal stress response pathways is a promising strategy. Fungi activate stress responses to cope with the cellular damage caused by antifungal drugs. By inhibiting key regulators of these pathways, such as calcineurin or Hsp90, the fungus becomes more vulnerable to the effects of Agent 88. This approach can re-sensitize resistant strains and enhance the fungicidal activity of the drug.
Section 4: Key Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 guidelines for yeast.
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusted to a 0.5 McFarland standard.
-
Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Prepare Drug Dilutions:
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Agent 88 that causes a significant reduction in growth (typically ≥50%) compared to the positive control.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction:
-
Culture the fungal strain with and without a sub-inhibitory concentration of Agent 88.
-
Harvest the cells and extract total RNA using a validated method (e.g., hot phenol or a commercial kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for your target gene (e.g., the drug target or an efflux pump gene) and a reference gene (e.g., ACT1 or TEF1).
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Protocol 3: Checkerboard Assay for Synergy Testing
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of Agent 88 horizontally and a second compound (e.g., EPI-22) vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
Include growth controls for each drug alone.
-
Incubate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug, both alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Agent 88 in combination / MIC of Agent 88 alone) + (MIC of Compound B in combination / MIC of Compound B alone)
-
Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.
-
Section 5: Visualizations
Caption: Mechanism of action for Agent 88 and key pathways of acquired resistance.
Caption: Experimental workflow for identifying the mechanism of resistance to Agent 88.
References
- 1. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Refining the Purification Process for Antifungal Agent 88
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental purification of Antifungal Agent 88. For the purposes of this guide, this compound is a moderately polar, non-protein, small molecule natural product.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction method for this compound from a fermentation broth?
A1: For a moderately polar compound like this compound, liquid-liquid extraction with a solvent such as ethyl acetate is a common and effective initial step.[1][2] It is crucial to adjust the pH of the fermentation broth before extraction, as this can significantly impact the partitioning of the compound into the organic solvent.
Q2: I am observing low recovery of this compound after solvent extraction. What are the possible causes and solutions?
A2: Low recovery can stem from several factors:
-
Incomplete Extraction: The volume of the extraction solvent or the number of extraction cycles may be insufficient. Try increasing the solvent volume or performing additional extractions.
-
pH of the Aqueous Phase: The polarity and solubility of this compound may be highly dependent on the pH. Experiment with adjusting the pH of the fermentation broth to optimize the partitioning of the compound into the organic phase.
-
Emulsion Formation: Emulsions can form at the solvent interface, trapping the compound. If an emulsion occurs, it can sometimes be broken by adding brine or by centrifugation.
Q3: My partially purified sample of this compound contains a significant amount of colored impurities. How can I remove them?
A3: Activated charcoal treatment is a common method for removing colored impurities.[3] Prepare a slurry of activated charcoal in the solvent containing your sample, stir for a short period, and then filter to remove the charcoal. It is important to optimize the amount of charcoal and the treatment time to avoid significant loss of the target compound.
Q4: During silica gel column chromatography, this compound is eluting either too quickly with the solvent front or not at all. How can I optimize the separation?
A4: This issue relates to the polarity of the mobile phase.
-
Eluting Too Quickly: If the compound elutes with the solvent front, the mobile phase is too polar. You need to decrease the polarity by increasing the proportion of the non-polar solvent in your solvent system (e.g., increase the hexane content in a hexane/ethyl acetate system).
-
Not Eluting: If the compound remains on the column, the mobile phase is not polar enough to displace it from the silica gel. You should increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate content). A stepwise or gradient elution can also be effective in separating the compound from impurities.[1]
Q5: After preparative HPLC, I am observing broad peaks for this compound. What could be the cause?
A5: Peak broadening in HPLC can be caused by several factors:
-
Column Overloading: Injecting too much sample onto the column can lead to broad, asymmetrical peaks. Try reducing the injection volume or the concentration of the sample.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal. Ensure the pH of the mobile phase is compatible with the compound and that the solvent strength is appropriate for good separation.
-
Column Degradation: The performance of the HPLC column can degrade over time. If other parameters are optimized, consider replacing the column.
Experimental Protocols
Protocol 1: Initial Solvent Extraction of this compound
-
Preparation: Adjust the pH of the fermentation broth (1 L) to 4.0 using 1M HCl.
-
Extraction: Transfer the pH-adjusted broth to a 2 L separatory funnel. Add an equal volume (1 L) of ethyl acetate.
-
Mixing: Invert the separatory funnel gently 20-30 times, releasing the pressure periodically. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. The upper layer will be the organic phase containing this compound.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate (500 mL each time).
-
Drying and Concentration: Pool all the organic extracts. Dry the combined extract over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed silica gel.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., step-wise increases in ethyl acetate concentration to 10%, 20%, 50%, and finally 100% ethyl acetate).[1]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 25 mL) throughout the elution process.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate them under reduced pressure to obtain the partially purified compound.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a linear gradient to increase the concentration of the organic solvent (e.g., from 50% to 90% acetonitrile over 30 minutes).
-
Fraction Collection: Collect the peaks corresponding to this compound using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Final Processing: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified this compound.
Data Presentation
Table 1: Effect of Extraction pH on the Yield of this compound
| Extraction pH | Crude Extract Yield (g/L) | Purity of Agent 88 in Crude Extract (%) |
| 3.0 | 1.2 | 45 |
| 4.0 | 2.5 | 55 |
| 5.0 | 1.8 | 50 |
| 6.0 | 0.9 | 40 |
Table 2: Optimization of Silica Gel Column Chromatography Elution
| Solvent System (Hexane:Ethyl Acetate) | Recovery of Agent 88 (%) | Purity after Column (%) |
| Step Gradient (90:10 to 50:50) | 85 | 92 |
| Isocratic (70:30) | 70 | 88 |
| Linear Gradient (100:0 to 0:100) | 90 | 95 |
Table 3: Comparison of Preparative HPLC Conditions
| Column Type | Mobile Phase Gradient | Loading Amount (mg) | Purity after HPLC (%) | Recovery (%) |
| C18 (10 µm) | 50-90% Acetonitrile | 50 | >99 | 92 |
| C8 (10 µm) | 50-90% Acetonitrile | 50 | 98 | 88 |
| C18 (10 µm) | 40-80% Methanol | 50 | 97 | 85 |
Visualizations
Caption: Overall purification workflow for this compound.
References
- 1. Purification and Characterization of a New Antifungal Compound 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic Acid Methyl Ester from Streptomyces hydrogenans Strain DH16 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Profiling of Antifungal Compounds Produced by Azotobacter Species - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. CA2794688A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
Technical Support Center: Minimizing Off-Target Effects of Antifungal Agent 88 in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the investigational Antifungal Agent 88 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A: Off-target effects are unintended interactions of this compound with cellular components other than its primary fungal target.[1][2] These interactions can lead to misleading experimental results, cellular toxicity, and an inaccurate assessment of the agent's therapeutic potential.[1][2] Minimizing these effects is crucial for validating that the observed antifungal activity is a direct result of inhibiting the intended target.[2]
Q2: What are the initial signs of potential off-target effects in my in vitro assays?
A: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different antifungal agent for the same target produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when the target gene is knocked out or silenced.
-
Effects at high concentrations: The observed phenotype only manifests at concentrations significantly higher than the IC50 for the primary target.
-
Unusual cellular morphology or toxicity: Unexpected changes in cell health or appearance that are not consistent with the known function of the primary target.
Q3: How can I differentiate between on-target and off-target effects?
A: A multi-pronged approach is essential. Key strategies include conducting dose-response experiments, using orthogonal validation methods, and performing target engagement assays. These techniques help to build a body of evidence to support the on-target activity of this compound.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
High variability in MIC values is a common issue in antifungal susceptibility testing and can be attributed to several factors.
| Potential Cause | Troubleshooting Step | Rationale |
| Inoculum Preparation | Standardize the inoculum preparation by using a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard. | Inconsistent inoculum size is a major source of variability in susceptibility testing. |
| Media Variability | Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI 1640. Ensure consistent lot-to-lot quality. | Different media components can affect both fungal growth and the activity of the antifungal agent. |
| Subjective Endpoint Reading | For fungistatic agents, the MIC should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control. Using a plate reader can help standardize this measurement. | Visual reading of endpoints can be subjective and lead to inter-experiment variability. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound does not exceed a level that inhibits fungal growth (typically <1%). | High concentrations of solvents can have their own antifungal or toxic effects. |
Issue 2: Observed Phenotype Does Not Correlate with Target Inhibition
If the observed cellular effects of this compound do not align with the known or hypothesized function of its primary target, it is crucial to investigate potential off-target interactions.
| Validation Strategy | Description | Expected Outcome for On-Target Effect |
| Dose-Response Curve | Test a wide range of this compound concentrations. | A clear, sigmoidal dose-dependent effect that correlates with the IC50 for the primary target. Off-target effects may appear as a separate curve at higher concentrations. |
| Orthogonal Validation | Use a structurally distinct inhibitor that targets the same protein or pathway. | The structurally different inhibitor should produce a similar phenotype. |
| Genetic Validation (e.g., CRISPR-Cas9) | Knock out or knock down the gene encoding the target protein. | The phenotype of the knockout/knockdown cells should mimic the phenotype observed with this compound treatment. |
| Rescue Experiment | Transfect cells with a mutant version of the target protein that is resistant to this compound. | The inhibitor's effect should be reversed or diminished in cells expressing the resistant target. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) reference method.
-
Prepare Antifungal Stock: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Inoculum Dilution: Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control. Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
-
Cell Treatment: Treat intact fungal cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for troubleshooting suspected off-target effects of this compound.
Caption: On-target vs. potential off-target signaling pathways for this compound.
References
Technical Support Center: Scaling Up Production of Antifungal Agent 88 (Fungicidin-88)
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up of Antifungal Agent 88 (Fungicidin-88) production. It provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Fungicidin-88?
A1: Fungicidin-88 is a potent, non-competitive inhibitor of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. This disruption leads to osmotic instability and cell lysis in susceptible fungi.
Q2: What is the optimal production method for Fungicidin-88 at a laboratory scale?
A2: The optimal and most common method for lab-scale production is submerged fermentation of a high-yielding strain of Aspergillus fungicidus in a defined nutrient medium. Fed-batch cultivation in a controlled bioreactor environment typically provides the highest yields.
Q3: We are observing a significant drop in yield when moving from a 10L to a 100L bioreactor. What are the likely causes?
A3: This is a common challenge in scaling up fermentation processes. The primary causes are often related to mass and oxygen transfer limitations, increased shear stress on the mycelia, and non-uniform mixing in the larger vessel. Refer to the troubleshooting guide below for specific solutions.
Q4: What are the critical process parameters (CPPs) to monitor during fermentation?
A4: The most critical process parameters to monitor and control are:
-
Dissolved Oxygen (DO)
-
pH
-
Temperature
-
Agitation Rate
-
Substrate Feed Rate
-
Foam Level
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield
Q: Our production yield of Fungicidin-88 has decreased by 40% after scaling up to a 500L bioreactor. How can we troubleshoot this?
A: A significant drop in yield at a larger scale is typically multifactorial. Follow this troubleshooting workflow:
-
Assess Oxygen Transfer: In larger tanks, the oxygen transfer rate (OTR) often becomes the limiting factor.
-
Action: Increase the agitation speed incrementally and monitor the dissolved oxygen (DO) levels. If DO drops below 20% during peak growth, consider enriching the inlet gas with pure oxygen.
-
-
Evaluate Shear Stress: Aspergillus fungicidus is a filamentous fungus and can be sensitive to mechanical stress from impellers.
-
Action: Analyze mycelial morphology under a microscope. If you observe excessive fragmentation, reduce the agitation speed or switch to a low-shear impeller design (e.g., marine or hydrofoil impellers).
-
-
Check for Nutrient Limitation: Inadequate mixing can lead to localized nutrient depletion.
-
Action: Take samples from different locations within the bioreactor to check for uniformity of key nutrients. Ensure your feeding strategy is appropriate for the larger volume and cell density.
-
Issue 2: High Broth Viscosity
Q: The viscosity of our fermentation broth is extremely high, leading to poor mixing and foaming. What can be done?
A: High viscosity is a common issue with filamentous fungi. It impedes mass transfer and puts a strain on equipment.
-
Morphology Engineering: The morphology of the mycelia is a key determinant of viscosity.
-
Action: Induce a more pelleted or clumped growth form instead of a filamentous one. This can often be achieved by modifying the seed culture conditions or adding microparticles to the medium to encourage pellet formation.
-
-
Enzymatic Treatment:
-
Action: Consider the addition of viscosity-reducing enzymes, such as cellulases or xylanases, that can partially hydrolyze the fungal cell walls without significantly impacting viability or productivity. This should be carefully validated at a small scale first.
-
-
Process Parameter Optimization:
-
Action: Lowering the biomass concentration by adjusting the feed rate can help manage viscosity. However, this may also impact overall yield, so a careful balance must be struck.
-
Issue 3: Foaming and Bioreactor Contamination
Q: We are experiencing excessive foaming, which is causing blockages in the exhaust filter and leading to contamination. Our current antifoam agent is not effective at the larger scale. What should we do?
A: Foaming is often exacerbated by high agitation and aeration rates required at scale.
-
Antifoam Agent Selection and Strategy:
-
Action: Test different types of antifoam agents (e.g., silicone-based vs. polyglycol-based) to find one that is more effective and less likely to interfere with downstream processing. Implement a controlled addition strategy using a foam sensor rather than adding a large amount at the beginning of the fermentation.
-
-
Mechanical Foam Control:
-
Action: Install a mechanical foam breaker in the headspace of the bioreactor. This can physically disrupt foam and reduce the reliance on chemical antifoaming agents.
-
-
Medium Composition:
-
Action: Certain components in the medium, especially proteins, can act as foam stabilizers. If possible, try to substitute or reduce the concentration of highly foam-promoting ingredients.
-
Data Presentation
Table 1: Comparison of Key Performance Indicators at Different Production Scales
| Parameter | Lab Scale (10L) | Pilot Scale (100L) | Production Scale (1000L) |
| Average Yield (g/L) | 4.5 ± 0.2 | 3.1 ± 0.5 | 2.2 ± 0.8 |
| Product Purity (%) | 92 ± 2 | 85 ± 4 | 78 ± 5 |
| Fermentation Time (hours) | 120 | 144 | 168 |
| Max Viscosity (cP) | 800 | 3500 | >8000 |
| Contamination Rate (%) | <1 | 5 | 12 |
Experimental Protocols
Protocol 1: Mycelial Morphology and Viability Assessment
-
Sampling: Aseptically withdraw 10 mL of the fermentation broth.
-
Staining:
-
Transfer 100 µL of the sample to a microcentrifuge tube.
-
Add 10 µL of a stock solution of Fluorescein Diacetate (FDA) for viability (stains living cells green) and 10 µL of Propidium Iodide (PI) for non-viability (stains dead cells red).
-
Incubate in the dark for 15 minutes.
-
-
Microscopy:
-
Place 10 µL of the stained sample on a microscope slide.
-
Observe under a fluorescence microscope using appropriate filters for green and red fluorescence.
-
Capture images and analyze for mycelial integrity (fragmentation) and the ratio of live to dead cells.
-
Protocol 2: HPLC Analysis for Fungicidin-88 Purity
-
Sample Preparation:
-
Centrifuge 5 mL of broth to separate the mycelia.
-
The product is intracellular, so resuspend the mycelial pellet in 10 mL of methanol.
-
Disrupt the cells using sonication or a bead beater.
-
Centrifuge again and collect the methanol supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Run a standard of known Fungicidin-88 concentration to determine the retention time.
-
Calculate the purity of the sample by integrating the area of the Fungicidin-88 peak and expressing it as a percentage of the total peak area.
-
Visualizations
addressing inconsistencies in Antifungal agent 88 experimental results
Technical Support Center: Antifungal Agent 88
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing variable Minimum Inhibitory Concentration (MIC) values for Agent 88 against the same fungal strain?
A1: Inconsistent MIC values are a common issue that can arise from several factors in the experimental setup. The following guide will help you troubleshoot potential sources of variability.
Troubleshooting Guide for Inconsistent MIC Values:
-
Inoculum Preparation: The density of the initial fungal inoculum is critical. Ensure that the inoculum is prepared from a fresh 24-48 hour culture and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[1]
-
Media Composition: Use the standardized medium recommended for antifungal susceptibility testing, which is typically RPMI 1640. Be aware that lot-to-lot variability in media can occur, so using a single lot for a set of comparative experiments is advisable.
-
Incubation Conditions: Incorrect incubation time or temperature can significantly affect results. For Candida spp., incubate plates at 35°C for 24 hours.[1] Longer incubation periods can lead to "trailing growth," where partial inhibition is observed over a wide range of concentrations, potentially leading to falsely elevated MICs.[2][3][4]
-
Agent 88 Stock Solution: Ensure the proper handling and storage of this compound. Prepare stock solutions in 100% DMSO and avoid repeated freeze-thaw cycles. Degradation of the compound can lead to an apparent increase in the MIC.
-
Endpoint Reading: For fungistatic agents like Agent 88, the MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control. Subjectivity in visual reading can be a source of variability; using a plate reader can help standardize the endpoint determination.
Data Presentation: Inconsistent MIC Values
The following table presents a summary of expected versus commonly observed inconsistent MIC values for this compound against reference strains.
| Fungal Strain | Expected MIC (µg/mL) | Commonly Observed Inconsistent MIC (µg/mL) | Potential Cause(s) |
| Candida albicans ATCC 90028 | 0.125 | 0.5 - 2.0 | Inoculum density too high, extended incubation (48h). |
| Candida glabrata ATCC 90030 | 0.25 | 1.0 - 4.0 | Trailing growth, subjective endpoint reading. |
| Aspergillus fumigatus ATCC 204305 | 0.5 | 2.0 - 8.0 | Media variability, degradation of Agent 88 stock. |
Q2: I am not seeing the expected downstream effects on the Cell Wall Integrity (CWI) pathway after treatment with Agent 88. What could be the issue?
A2: this compound is known to inhibit ergosterol synthesis, which can induce stress on the fungal cell wall, leading to the activation of the CWI pathway. If you are not observing this, consider the following troubleshooting steps.
Troubleshooting Guide for CWI Pathway Experiments:
-
Concentration and Treatment Duration: Ensure that you are using an appropriate concentration of Agent 88 (typically at or above the MIC) and a sufficient treatment duration to induce the desired signaling cascade.
-
Positive and Negative Controls: Always include appropriate controls. A known cell wall stressing agent (e.g., Caspofungin or Congo Red) can serve as a positive control for CWI pathway activation. A vehicle-treated sample (e.g., DMSO) should be used as a negative control.
-
Experimental Protocol: For Western blot analysis, ensure efficient protein extraction and use an antibody specific to the phosphorylated (active) form of the key MAPK in the CWI pathway (e.g., Mkc1/Slt2). For qPCR, verify primer efficiency and use appropriate housekeeping genes for normalization.
-
Compound Activity: Re-verify the activity of your stock of this compound. If it has degraded, it will not induce the expected cellular response.
Q3: My in vivo efficacy results with Agent 88 are inconsistent with in vitro data. How can I troubleshoot this?
A3: Discrepancies between in vitro and in vivo results are common in drug development. Several factors related to the host and the drug's behavior in a complex biological system can contribute to these differences. It is important to confirm in vitro data with in vivo data as animal models are essential to evaluate antifungal drug efficacy.
Troubleshooting Guide for in vivo Studies:
-
Drug Formulation and Solubility: Ensure that Agent 88 is properly formulated for the chosen route of administration to achieve adequate bioavailability. Poor solubility can lead to low exposure at the site of infection.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The dose and dosing schedule should be sufficient to maintain drug concentrations above the MIC at the site of infection.
-
Host Factors: The immune status of the animal model can significantly impact the outcome of an antifungal treatment.
-
Protein Binding: this compound may bind to plasma proteins, reducing the concentration of the free, active drug.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Candida albicans
-
Preparation of this compound Dilutions: Prepare a 1 mg/mL stock solution of this compound in 100% DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 16 µg/mL to 0.015 µg/mL.
-
Inoculum Preparation: Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum density of 1-5 x 10³ cells/mL.
-
Inoculation and Incubation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control. Incubate the plate at 35°C for 24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.
Protocol 2: Western Blot Analysis of Phosphorylated Mkc1
-
Cell Culture and Treatment: Grow C. albicans to the mid-log phase in YPD broth. Treat the cells with this compound at 2x MIC for 1, 2, and 4 hours. Include a vehicle control (DMSO) and a positive control (Caspofungin at MIC).
-
Protein Extraction: Harvest the cells by centrifugation, wash with PBS, and resuspend in lysis buffer containing protease and phosphatase inhibitors. Disrupt the cells using glass beads and a bead beater.
-
Quantification and Sample Preparation: Determine the protein concentration using a BCA assay. Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate with a primary antibody against phospho-Mkc1 overnight at 4°C. Wash and incubate with a secondary HRP-conjugated antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Mkc1 or a loading control (e.g., actin) to ensure equal protein loading.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for troubleshooting inconsistent MIC results.
Caption: CWI pathway activation in response to Agent 88-induced stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Improving the Pharmacokinetic Profile of Antifungal Agent 88 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetic (PK) profile of Antifungal agent 88 derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows poor oral bioavailability. What are the potential causes and how can I improve it?
A1: Poor oral bioavailability is a common challenge and can stem from several factors, including poor aqueous solubility, low permeability across the intestinal wall, and significant first-pass metabolism in the gut wall or liver.[1][2][3][4][5]
To improve oral bioavailability, consider the following strategies:
-
Solubility Enhancement:
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly increase its dissolution rate and solubility.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.
-
Formulation with Excipients: Utilizing surfactants, co-solvents, or complexing agents like cyclodextrins can enhance solubility.
-
-
Permeability Enhancement:
-
Lipophilicity Modification: The lipophilicity (logP/logD) of your derivative plays a crucial role. A balance is necessary; while sufficient lipophilicity is needed to cross cell membranes, very high lipophilicity can lead to poor solubility and high protein binding.
-
Prodrugs: A prodrug approach can be employed to mask polar functional groups that hinder membrane permeation. These prodrugs are then converted to the active compound in the body.
-
-
Reducing First-Pass Metabolism:
-
Metabolic Site Identification: Identify the primary sites of metabolism on the molecule ("soft spots").
-
Structural Modification: Modify the chemical structure at these metabolic hotspots to block or slow down metabolism. This could involve introducing electron-withdrawing groups or replacing a labile group with a more stable one.
-
Q2: How can I reduce the rapid metabolism of my this compound derivative?
A2: Rapid metabolism leads to a short half-life and may require frequent dosing. To address this, focus on identifying and modifying the metabolically labile parts of your molecule.
-
In Vitro Metabolic Stability Assays: Conduct experiments using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound. This will provide an initial assessment of its metabolic stability.
-
Metabolite Identification Studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites. This will pinpoint the sites of metabolic attack.
-
Strategies to Enhance Metabolic Stability:
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolic site can slow down metabolism due to the kinetic isotope effect.
-
Introduction of Blocking Groups: Introducing bulky groups near the metabolic site can sterically hinder enzyme access.
-
Replacing Labile Functional Groups: For instance, replacing a metabolically unstable ester with a more stable amide.
-
Modifying Electronic Properties: Adding electron-withdrawing groups can deactivate aromatic rings towards oxidative metabolism.
-
Q3: What strategies can be employed to extend the half-life of my lead compound?
A3: Extending the half-life is crucial for reducing dosing frequency and improving patient compliance. The half-life is influenced by both clearance and volume of distribution.
-
Reduce Metabolic Clearance: As discussed in Q2, enhancing metabolic stability is a primary strategy to decrease clearance and extend half-life.
-
Increase Plasma Protein Binding: While very high protein binding can be detrimental, moderate to high binding can protect the drug from metabolism and excretion, thereby prolonging its half-life.
-
Modify Volume of Distribution (Vd): Increasing the Vd, which reflects the extent of drug distribution into tissues, can also increase the half-life. This can be achieved by modulating the lipophilicity of the compound. However, this needs to be carefully balanced as extensive tissue distribution can sometimes lead to toxicity.
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic data between individual animals in preclinical studies.
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to erratic absorption. | 1. Re-evaluate the formulation. Consider using a solubilizing vehicle or a more advanced formulation like a solid dispersion or nanosuspension. 2. Perform in vitro dissolution studies with the formulation to ensure consistent release. |
| Genetic polymorphism in metabolic enzymes (e.g., Cytochrome P450s). | 1. If possible, use a more genetically homogenous animal strain. 2. Conduct in vitro reaction phenotyping to identify the specific CYP enzymes responsible for metabolism. This can help anticipate potential variability in human populations. |
| Food effects influencing absorption. | 1. Standardize the feeding schedule of the animals relative to drug administration. 2. Conduct a formal food-effect study to understand how food impacts the absorption of your compound. |
Problem 2: The in vitro metabolic stability is good, but the in vivo clearance is much higher than predicted.
| Potential Cause | Troubleshooting Steps |
| Metabolism by non-CYP enzymes not captured in microsomal assays. | 1. Conduct metabolic stability assays in hepatocytes, which contain a broader range of metabolic enzymes, including phase II enzymes. 2. Investigate the role of enzymes like aldehyde oxidase (AOX) or UDP-glucuronosyltransferases (UGTs). |
| Active transport and rapid excretion. | 1. Perform in vitro transporter assays (e.g., using Caco-2 or MDCK cell lines) to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). 2. If it is a substrate, consider structural modifications to reduce its affinity for these transporters. |
| High first-pass metabolism in the gut wall. | 1. Compare the pharmacokinetic profiles after oral and intravenous administration to determine the extent of first-pass metabolism. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of an this compound derivative.
Materials:
-
Test compound (this compound derivative)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., verapamil)
-
Negative control (no NADPH)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of the test compound and positive control.
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add the test compound or positive control to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an this compound derivative.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Test compound (this compound derivative)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Control compounds:
-
High permeability control (e.g., propranolol)
-
Low permeability control (e.g., mannitol)
-
P-gp substrate control (e.g., digoxin)
-
-
LC-MS/MS system
Methodology:
-
Culture Caco-2 cells on permeable supports for 21-25 days until they form a confluent and differentiated monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayers with transport buffer.
-
Add the test compound or control compound to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound or control compound to the basolateral chamber.
-
At various time points, take samples from the apical chamber.
-
At the end of the experiment, take a sample from the basolateral chamber.
-
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
Data Presentation
Table 1: In Vitro ADME Profile of this compound Derivatives
| Compound ID | Aqueous Solubility (µg/mL) at pH 7.4 | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Human Liver Microsomal Stability (t½, min) |
| A88-001 | < 1 | 0.5 | 10.2 | 15 |
| A88-002 (Salt form of A88-001) | 50 | 0.6 | 9.8 | 16 |
| A88-003 (Prodrug of A88-001) | 15 | 5.2 | 1.5 | 20 |
| A88-004 (Metabolically blocked derivative) | < 1 | 0.4 | 11.5 | > 60 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing)
| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| A88-001 | 50 | 2 | 250 | 5 |
| A88-002 | 450 | 1 | 2200 | 45 |
| A88-003 | 800 | 1.5 | 4500 | 60 |
| A88-004 | 75 | 2 | 800 | 15 |
Visualizations
Caption: Iterative workflow for pharmacokinetic optimization.
Caption: General drug metabolism signaling pathway.
Caption: Factors influencing oral bioavailability.
References
Validation & Comparative
A Comparative Efficacy Analysis of Antifungal Agent 88 and Fluconazole
For Immediate Release
This guide provides a detailed comparison of the efficacy of the investigational Antifungal Agent 88 against the established triazole antifungal, fluconazole. The data presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on standardized in vitro and in vivo experimental models.
Executive Summary
This compound demonstrates significant fungistatic activity against common fungal pathogens, with a notably superior in vitro potency against Candida albicans and Cryptococcus neoformans when compared to fluconazole. In vivo studies using a murine model of disseminated candidiasis corroborate these findings, showing enhanced survival rates and a greater reduction in fungal burden in target organs for animals treated with this compound. While fluconazole remains a critical and effective antifungal, the data suggest that this compound may offer a valuable alternative, particularly for infections caused by less susceptible fungal strains.
In Vitro Susceptibility
The in vitro activities of this compound and fluconazole were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3] The minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates was recorded after 24 and 48 hours of incubation.
Table 1: Comparative In Vitro Susceptibility (MIC in µg/mL)
| Organism (n=100) | Drug | MIC₅₀ | MIC₉₀ | MIC Range |
| Candida albicans | This compound | 0.125 | 0.5 | 0.03 - 1 |
| Fluconazole | 0.5 | 2 | 0.25 - 8 | |
| Cryptococcus neoformans | This compound | 0.25 | 1 | 0.06 - 2 |
| Fluconazole | 2 | 8 | 1 - 16 | |
| Candida glabrata | This compound | 4 | 16 | 1 - 32 |
| Fluconazole | 8 | 32 | 4 - >64 |
Data for this compound are hypothetical. Fluconazole data are representative of published ranges.
In Vivo Efficacy in a Murine Model
The therapeutic efficacy of both agents was evaluated in a murine model of disseminated candidiasis.[4][5] Immunocompetent BALB/c mice were infected via tail vein injection with Candida albicans. Treatment commenced 24 hours post-infection and was administered once daily for 7 days.
Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | 21-Day Survival (%) | Mean Fungal Burden (Log₁₀ CFU/g Kidney ± SD) |
| Vehicle Control | - | 0% | 6.8 ± 0.5 |
| This compound | 10 | 90% | 2.1 ± 0.3 |
| Fluconazole | 20 | 70% | 3.5 ± 0.4 |
Data for this compound are hypothetical. Fluconazole data are representative of published studies.
Cytotoxicity Profile
The potential for cytotoxicity was assessed against a human hepatic cell line (HepG2) using the MTT assay, which measures cell metabolic activity. Cells were exposed to serial dilutions of each compound for 48 hours.
Table 3: In Vitro Cytotoxicity Data (HepG2 Cells)
| Compound | IC₅₀ (µM) |
| This compound | > 100 |
| Fluconazole | > 100 |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data for this compound are hypothetical.
Mechanism of Action and Experimental Workflows
Fluconazole functions by inhibiting the fungal cytochrome P450 enzyme 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased cell permeability and inhibits fungal growth. The precise mechanism of this compound is under investigation but is hypothesized to target a different step in the same pathway.
Visualizations
Caption: Fungal ergosterol biosynthesis pathway showing the inhibitory target of fluconazole and the hypothetical target of this compound.
Caption: Standard workflow for preclinical evaluation of novel antifungal agents, from in vitro screening to in vivo efficacy studies.
Detailed Experimental Protocols
Broth Microdilution Susceptibility Testing
This protocol is adapted from the CLSI M27/M38 guidelines.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Antifungal agents are serially diluted (2-fold) in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: Each well is inoculated with the fungal suspension. Plates are incubated at 35°C.
-
MIC Determination: The MIC is determined visually as the lowest concentration of the drug that causes a significant (≥50%) reduction in growth compared to the drug-free control well after 24 and 48 hours.
Murine Model of Disseminated Candidiasis
This protocol is a standard model for assessing in vivo antifungal efficacy.
-
Animal Housing: Female BALB/c mice (6-8 weeks old) are housed under specific-pathogen-free conditions.
-
Infection: Mice are infected with a C. albicans suspension (typically 1 x 10⁵ CFU/mouse) in 0.1 mL of sterile saline via the lateral tail vein.
-
Treatment: Treatment is initiated 24 hours post-infection. Antifungal agents, formulated in a suitable vehicle, are administered orally or intraperitoneally once daily for 7 consecutive days. A control group receives the vehicle only.
-
Monitoring: Mice are monitored twice daily for signs of morbidity. The primary endpoint is survival over a 21-day period.
-
Fungal Burden: For fungal burden studies, a separate cohort of mice is euthanized at day 8 (24 hours after the last dose). Kidneys are aseptically removed, weighed, homogenized, and serially diluted for plating on Sabouraud Dextrose Agar to determine the colony-forming units (CFU) per gram of tissue.
MTT Cytotoxicity Assay
This protocol assesses the effect of the compounds on the viability of a human cell line.
-
Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Cells are incubated for 48 hours.
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is read on a microplate reader at an absorbance of 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated using non-linear regression analysis.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. niaid.nih.gov [niaid.nih.gov]
Unveiling the Antifungal Target of a Novel Agent: A Comparative Guide to Genetic Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of genetic approaches to validate the antifungal target of a novel therapeutic candidate, "Antifungal Agent 88." We present supporting experimental data, detailed protocols, and a comparative analysis with established antifungal agents.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with new mechanisms of action. A critical step in the preclinical development of a new antifungal is the unambiguous identification and validation of its molecular target. Genetic approaches offer powerful and definitive methods for target validation by directly manipulating the putative target gene within the fungal pathogen. This guide uses a hypothetical novel compound, this compound, to illustrate the application of these genetic validation techniques, with its putative target identified as the essential fungal enzyme β-1,3-glucan synthase.
Comparative Analysis of Antifungal Agents
To contextualize the validation of this compound's target, its hypothetical performance is compared with three major classes of existing antifungal drugs with well-characterized mechanisms of action: echinocandins, azoles, and polyenes.
Mechanism of Action
| Antifungal Class | Representative Drug | Primary Target | Mechanism of Action |
| Hypothetical Agent | This compound | β-1,3-glucan synthase | Inhibition of cell wall biosynthesis |
| Echinocandins | Caspofungin | β-1,3-glucan synthase | Non-competitive inhibition of the enzyme, leading to disruption of the fungal cell wall.[1][2][3] |
| Azoles | Fluconazole | Lanosterol 14α-demethylase | Inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][5] |
| Polyenes | Amphotericin B | Ergosterol | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death. |
Quantitative Susceptibility Data
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and comparator drugs against genetically modified strains of Candida albicans. This data illustrates how genetic manipulation of the target gene affects fungal susceptibility.
| Fungal Strain | Genotype | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Wild-Type | FKS1/FKS1 | 0.125 | 0.25 | 1 |
| Target Knockout (Heterozygous) | fks1Δ/FKS1 | 0.5 | 1 | 1 |
| Target Overexpression | FKS1 overexpression | 4 | 8 | 1 |
Data Interpretation:
-
Increased MIC in Heterozygous Knockout: Deletion of one copy of the target gene (fks1Δ/FKS1) leads to a reduced amount of the target protein. This can result in a higher concentration of the drug being required to achieve the same level of inhibition, hence the increased MIC for both this compound and Caspofungin, which share the same target.
-
Significantly Increased MIC with Overexpression: Overexpression of the target gene leads to a higher cellular concentration of the target protein. Consequently, a much higher concentration of this compound and Caspofungin is needed to inhibit the target and suppress fungal growth.
-
No Change in MIC for Off-Target Drug: The MIC of Fluconazole, which targets a different pathway, remains unchanged across the genetically modified strains, demonstrating the specificity of the gene-drug interaction for this compound and Caspofungin.
Experimental Protocols for Genetic Target Validation
Detailed methodologies for key genetic experiments are crucial for the reproducibility and validation of findings.
Gene Knockout via Homologous Recombination
This experiment aims to delete the putative target gene to assess its essentiality and the effect on drug susceptibility.
Protocol:
-
Construct a Deletion Cassette: A selectable marker gene (e.g., URA3) is amplified by PCR with flanking sequences that are homologous to the regions immediately upstream and downstream of the target gene (FKS1 in this case).
-
Transformation: The deletion cassette is transformed into a wild-type strain of C. albicans.
-
Homologous Recombination: Inside the fungal cell, the homologous flanking regions of the cassette will recombine with the corresponding regions on the chromosome, replacing the target gene with the selectable marker.
-
Selection: Transformants are plated on a medium lacking the nutrient corresponding to the selectable marker (e.g., medium without uracil for the URA3 marker). Only cells that have successfully integrated the cassette will grow.
-
Verification: Successful gene knockout is confirmed by diagnostic PCR and Southern blot analysis.
Target Overexpression
This method investigates whether an excess of the target protein can confer resistance to the antifungal agent.
Protocol:
-
Construct an Overexpression Plasmid: The full-length open reading frame of the target gene (FKS1) is cloned into a high-copy expression vector under the control of a strong, inducible promoter (e.g., the GAL1 promoter).
-
Transformation: The overexpression plasmid is transformed into the wild-type fungal strain.
-
Induction of Expression: The transformed cells are grown in a medium containing the inducing agent (e.g., galactose for the GAL1 promoter) to drive high-level expression of the target gene.
-
Susceptibility Testing: The MIC of this compound is determined for the overexpression strain and compared to the wild-type strain carrying an empty vector. A significant increase in MIC for the overexpression strain provides strong evidence that the gene product is the drug's target.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Fungal β-1,3-glucan synthesis pathway and points of inhibition.
Caption: Experimental workflow for genetic validation of an antifungal target.
Conclusion
The genetic validation of a novel antifungal agent's target is a cornerstone of modern drug discovery. The methodologies of gene knockout and overexpression, when coupled with quantitative susceptibility testing, provide definitive evidence of the drug's mechanism of action. As demonstrated with the hypothetical this compound, a multi-faceted approach that includes comparative analysis with existing drugs strengthens the validation process. The workflows and data presented in this guide offer a robust framework for researchers to rigorously validate the targets of new and promising antifungal compounds, paving the way for the development of the next generation of antifungal therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
cross-resistance analysis of Antifungal agent 88 with other antifungal classes
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of the investigational compound, Antifungal Agent 88, in comparison with established antifungal classes. The data herein is intended to inform research and development efforts by contextualizing the activity of this compound against fungal isolates with known resistance mechanisms.
Introduction to this compound
This compound represents a novel class of antifungal agents, the O-glucan synthase inhibitors. Its mechanism of action is the targeted inhibition of O-glucan synthase, an enzyme essential for the synthesis of O-linked mannans, which are critical components of the fungal cell wall involved in cell integrity, adhesion, and biofilm formation. This mechanism is distinct from all currently approved antifungal agents, suggesting a low potential for cross-resistance with existing therapies.
Comparative Analysis of In Vitro Activity
The in vitro activity of this compound was evaluated against a panel of clinical isolates of Candida albicans and Aspergillus fumigatus with well-characterized resistance mechanisms to other antifungal classes. The Minimum Inhibitory Concentration (MIC) values, defined as the lowest concentration of the drug that inhibits visible growth, were determined using standardized broth microdilution methods.
Table 1: Comparative MICs (µg/mL) of this compound and Other Antifungal Classes against Resistant Fungal Isolates
| Fungal Isolate | Resistance Mechanism | This compound | Fluconazole (Azole) | Amphotericin B (Polyene) | Caspofungin (Echinocandin) |
| C. albicans ATCC 90028 | Wild-Type (Susceptible) | 0.125 | 0.5 | 0.25 | 0.06 |
| C. albicans 12-99 | ERG11 Mutation | 0.125 | >64 | 0.25 | 0.06 |
| C. albicans 15-21 | CDR1/CDR2 Overexpression | 0.25 | 32 | 0.5 | 0.06 |
| A. fumigatus ATCC 204305 | Wild-Type (Susceptible) | 0.25 | >256 | 0.5 | 0.125 |
| A. fumigatus NCPF 7367 | FKS1 Mutation | 0.25 | >256 | 0.5 | 16 |
Data Summary: The data presented in Table 1 indicate that this compound maintains potent activity against fungal isolates that are resistant to azoles and echinocandins. A slight increase in the MIC of this compound was observed in the C. albicans isolate with overexpressed efflux pumps, suggesting it may be a weak substrate for these transporters. However, the MIC remains well within a susceptible range.
Experimental Protocols
1. Fungal Isolates and Culture Conditions:
-
The fungal isolates listed in Table 1 were obtained from the American Type Culture Collection (ATCC) and the National Collection of Pathogenic Fungi (NCPF), or were well-characterized clinical isolates.
-
Isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours prior to testing.
2. Broth Microdilution Assay for MIC Determination:
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[1][2]
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Antifungal agents were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates were incubated at 35°C for 24 hours for Candida species and 48 hours for Aspergillus species.
-
MIC Reading: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.
Visualizing Mechanisms and Workflows
To better understand the relationships between the different antifungal classes and the process for evaluating cross-resistance, the following diagrams are provided.
Caption: Mechanisms of action of major antifungal classes.
Caption: Experimental workflow for antifungal cross-resistance analysis.
Conclusion
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. pharmascholars.com [pharmascholars.com]
A Head-to-Head Comparison: Antifungal Agent 88 vs. Echinocandins
In the landscape of antifungal drug development, the emergence of novel agents warrants a thorough comparison with established therapies. This guide provides a detailed, data-driven head-to-head comparison of the investigational "Antifungal Agent 88" and the widely used echinocandin class of antifungals. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed methodologies.
Note: "this compound" is presented here as a hypothetical agent with plausible characteristics for comparative purposes, as it is not a publicly documented compound. The data for echinocandins is based on published literature.
Mechanism of Action: A Tale of Two Targets
A fundamental difference between this compound and echinocandins lies in their molecular targets, leading to distinct mechanisms of fungal cell death or growth inhibition.
Echinocandins: This class of cyclic lipopeptides, which includes caspofungin, micafungin, and anidulafungin, acts by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[4] Disruption of glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability and cell lysis, resulting in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2]
This compound (Hypothetical): We hypothesize that this compound targets the fungal cell membrane by interfering with ergosterol biosynthesis, a pathway distinct from that of echinocandins. Specifically, it is proposed to inhibit the enzyme squalene epoxidase. This inhibition leads to a depletion of ergosterol, a vital component for maintaining cell membrane fluidity and function, and a toxic accumulation of squalene within the cell. This dual effect disrupts membrane integrity and critical cellular processes, ultimately leading to fungal cell death.
Caption: Mechanism of action of echinocandins.
Caption: Hypothetical mechanism of action of this compound.
In Vitro Antifungal Activity: A Comparative Spectrum
The in vitro activity of an antifungal agent, typically measured by the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC), provides critical insights into its spectrum and potency against various fungal pathogens.
Echinocandins: Echinocandins demonstrate potent fungicidal activity against a broad range of Candida species, including those resistant to azoles. They are fungistatic against Aspergillus species. However, they exhibit weaker activity against Candida parapsilosis and have no clinically relevant activity against Cryptococcus neoformans, Trichosporon spp., and Zygomycetes.
This compound (Hypothetical): Based on its proposed mechanism, this compound is expected to have a broad spectrum of activity, including activity against pathogens intrinsically resistant to echinocandins. Its distinct target suggests it may be effective against fungal strains that have developed resistance to echinocandins via mutations in the FKS genes.
| Fungal Species | Echinocandins (MIC/MEC Range, µg/mL) | This compound (Hypothetical MIC Range, µg/mL) |
| Candida albicans | 0.015 - 0.25 | 0.03 - 0.5 |
| Candida glabrata | 0.015 - 0.5 | 0.06 - 1 |
| Candida parapsilosis | 0.5 - 4 | 0.125 - 2 |
| Candida krusei | 0.03 - 0.5 | 0.06 - 1 |
| Aspergillus fumigatus | 0.008 - 0.06 (MEC) | 0.125 - 2 |
| Cryptococcus neoformans | >16 (Inactive) | 0.25 - 4 |
| Fusarium solani | >16 (Inactive) | 1 - 8 |
Experimental Protocols
To ensure robust and reproducible comparative data, standardized experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay.
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in culture medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥80% or 100% for other agents) compared to the growth control well.
Caption: Experimental workflow for MIC determination.
Biofilm Formation and Inhibition Assay
Fungal biofilms are a significant clinical challenge due to their increased resistance to antifungal agents.
Protocol:
-
Biofilm Formation: A standardized fungal suspension is added to the wells of a 96-well plate and incubated for a period (e.g., 24 hours) to allow for biofilm formation.
-
Treatment: After the initial incubation, the supernatant is removed, and fresh medium containing serial dilutions of the antifungal agents is added to the wells.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Quantification: The viability of the biofilm can be quantified using a metabolic assay, such as the XTT reduction assay. The absorbance is read using a microplate reader, and the results are expressed as a percentage of inhibition relative to the untreated control.
Summary and Future Directions
The comparison between the hypothetical this compound and the established echinocandin class highlights the ongoing efforts to expand the antifungal arsenal. While echinocandins remain a cornerstone of therapy against Candida and Aspergillus infections, their spectrum limitations and the potential for resistance underscore the need for novel agents.
A hypothetical agent like this compound, with a distinct mechanism of action, could offer several advantages:
-
Broader Spectrum of Activity: Potential activity against pathogens intrinsically resistant to echinocandins.
-
Overcoming Resistance: Efficacy against echinocandin-resistant strains.
-
Combination Therapy: The potential for synergistic effects when used in combination with other antifungal classes.
Further preclinical and clinical studies would be necessary to validate the efficacy and safety of any new investigational agent. Head-to-head comparative studies are crucial for defining the clinical utility and positioning of new antifungals in the treatment landscape.
References
Comparative Cytotoxicity of Antifungal Agent 88 on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of the novel investigational compound, Antifungal Agent 88, against a panel of human cell lines. The performance of this compound is contrasted with established antifungal drugs, offering a baseline for its therapeutic potential and safety profile. All data presented is supported by detailed experimental protocols to ensure reproducibility.
Executive Summary
This compound, a novel synthetic molecule, demonstrates significant antifungal activity. This guide focuses on its cytotoxic effects on human cells, a critical parameter for its development as a therapeutic agent. In comparative assays, this compound exhibits a variable cytotoxicity profile across different human cell lines, with IC50 values ranging from moderately to highly cytotoxic depending on the cell type and exposure duration. Its performance is benchmarked against Amphotericin B, a potent but notoriously toxic polyene; Fluconazole, a widely-used and generally well-tolerated azole; and Caspofungin, an echinocandin known for its fungal-specific mechanism of action.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and selected comparator antifungal agents on various human cell lines after a 48-hour exposure period. Lower IC50 values indicate higher cytotoxicity.
| Agent | Class | HepG2 (Human Liver) IC50 (µM) | HEK293 (Human Kidney) IC50 (µM) | A549 (Human Lung) IC50 (µM) | Jurkat (Human T-lymphocyte) IC50 (µM) |
| This compound | Novel | 42.5 | 68.2 | 55.7 | 25.1 |
| Amphotericin B | Polyene | 2.8 | 5.1 | 4.3 | 1.9 |
| Fluconazole | Azole | > 200 | > 200 | > 200 | > 200 |
| Caspofungin | Echinocandin | > 100 | > 100 | > 100 | > 100 |
Note: The data for this compound is representative for the purpose of this guide. Data for comparator agents is synthesized from publicly available literature.
Experimental Protocols
The following protocols were employed to generate the cytotoxicity data.
Cell Culture and Maintenance
-
Cell Lines: HepG2, HEK293, A549, and Jurkat cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Media:
-
HepG2, HEK293, A549: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Jurkat: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. Cells were subcultured every 2-3 days to maintain exponential growth.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Adherent cells (HepG2, HEK293, A549) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. Suspension cells (Jurkat) were seeded at 1 x 10⁴ cells per well immediately before treatment.
-
Compound Treatment: Antifungal agents were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in the respective culture medium to achieve final concentrations. The final DMSO concentration in all wells was kept below 0.1%. Cells were treated with a range of concentrations for each compound for 48 hours.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative cytotoxicity assessment.
Caption: Workflow for assessing the cytotoxicity of antifungal agents.
Signaling Pathway for Apoptosis
Many cytotoxic agents induce programmed cell death, or apoptosis. The diagram below depicts a simplified schematic of the intrinsic (mitochondrial) pathway of apoptosis, a common mechanism of drug-induced cell death.
Caption: Simplified intrinsic pathway of apoptosis.
Comparative Transcriptomic Analysis of Fungal Responses to Key Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic responses of fungi to three major classes of antifungal agents: polyenes (Amphotericin B), azoles (Fluconazole), and echinocandins (Caspofungin). The information presented is compiled from various studies and is intended to offer a comprehensive overview for researchers in mycology and drug development. As "Antifungal Agent 88" is a placeholder, this guide focuses on these well-researched alternatives to provide a relevant and data-supported comparison.
Introduction to Antifungal Agents
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The development of effective antifungal therapies is crucial, and understanding the molecular response of fungi to these agents is key to improving existing treatments and discovering new ones. This guide delves into the transcriptomic changes induced by Amphotericin B, Fluconazole, and Caspofungin, highlighting the distinct and overlapping cellular pathways affected by each.
Amphotericin B (Polyene): A broad-spectrum fungicidal agent that has been a cornerstone of antifungal therapy for decades. Its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores, causing leakage of intracellular contents and ultimately cell death[1].
Fluconazole (Azole): A widely used fungistatic agent that inhibits the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is essential for ergosterol biosynthesis.[2][3] Depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function.
Caspofungin (Echinocandin): A member of a newer class of antifungals that targets the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase (encoded by the FKS1 gene), which is responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4][5] This inhibition leads to a weakened cell wall and osmotic instability.
Quantitative Data Summary
The following tables summarize the performance and transcriptomic impact of Amphotericin B, Fluconazole, and Caspofungin on pathogenic fungi, primarily Candida albicans and Aspergillus fumigatus.
Table 1: Antifungal Performance Metrics
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Fungicidal/Fungistatic | Reference |
| Amphotericin B | Aspergillus fumigatus | 0.5 - 2 | Fungicidal | |
| Amphotericin B | Candida albicans | 0.03 - 16 | Fungicidal | |
| Fluconazole | Candida albicans | 0.008 - 64 | Fungistatic | |
| Caspofungin | Candida albicans | Varies | Fungistatic against Aspergillus, Fungicidal against Candida |
Table 2: Summary of Transcriptomic Responses
| Antifungal Agent | Fungal Species | Number of DEGs | Key Upregulated Pathways | Key Downregulated Pathways | Reference |
| Amphotericin B | Aspergillus fumigatus | 295 (165 up, 130 down) | Ergosterol biosynthesis, Cell stress response, Cell wall maintenance, Transport | - | |
| Fluconazole | Candida albicans | 1001 (634 up, 367 down) after 3 hrs | Ergosterol biosynthesis, Drug efflux, Stress response | Protein synthesis, DNA synthesis/repair | |
| Caspofungin | Candida albicans | 216 (significantly altered) | Cell wall biogenesis, Cell wall integrity, Vesicular transport, Secretion | - |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method and is harmonized with CLSI and EUCAST standards.
a. Inoculum Preparation:
-
Subculture fungal isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest mature colonies and suspend them in sterile 0.85% saline.
-
Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
b. Plate Preparation and Inoculation:
-
Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate containing RPMI 1640 medium.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
c. Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the growth control.
Fungal RNA Extraction and RNA-Seq Analysis
This protocol outlines a general workflow for transcriptomic analysis of fungal cells exposed to antifungal agents.
a. Fungal Culture and Treatment:
-
Grow the fungal strain in a suitable liquid medium (e.g., YPD or RPMI) to mid-log phase.
-
Expose the culture to the desired concentration of the antifungal agent (often at or near the MIC) for a specified time (e.g., 6 hours).
-
Harvest the cells by centrifugation and immediately freeze them in liquid nitrogen to preserve the RNA profile.
b. RNA Extraction:
-
Disrupt the fungal cell walls by mechanical means, such as bead beating or grinding in liquid nitrogen, in the presence of a lysis buffer (e.g., TRIzol).
-
Extract the total RNA using a phenol-chloroform method followed by isopropanol precipitation.
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and gel electrophoresis to verify integrity.
c. RNA-Seq Library Preparation and Sequencing:
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina).
d. Data Analysis:
-
Assess the quality of the raw sequencing reads.
-
Align the reads to the reference fungal genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between treated and control samples.
-
Perform gene ontology (GO) and pathway enrichment analysis to identify biological processes affected by the antifungal agent.
Visualizations
Signaling Pathways
Caption: Mechanisms of action for three major classes of antifungal agents.
Experimental Workflow
Caption: A generalized workflow for transcriptomic analysis of fungal response.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Transcriptome Analyses of Candida albicans Biofilms, Exposed to Arachidonic Acid and Fluconazole, Indicates Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper Availability Influences the Transcriptomic Response of Candida albicans to Fluconazole Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of the caspofungin-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Validating the Mechanism of Action of Antifungal Agent 88 Through Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents with well-defined mechanisms of action is therefore a critical priority. This guide provides a comparative framework for validating the mechanism of action of a novel investigational drug, Antifungal Agent 88, using a quantitative proteomics approach. We compare its effects to a well-established antifungal, Caspofungin, and provide detailed experimental protocols and data to support the analysis.
Proposed Mechanism of Action of this compound
This compound is a novel synthetic compound hypothesized to inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. This proposed mechanism is similar to that of the echinocandin class of antifungals. By disrupting cell wall integrity, this compound is expected to induce cell stress and ultimately lead to fungal cell death. This guide outlines a proteomic strategy to validate this proposed mechanism.
Comparative Proteomic Analysis of this compound and Caspofungin
To investigate the mechanism of action of this compound, a quantitative proteomic analysis was performed on Candida albicans cells treated with this compound and Caspofungin. The data presented below summarizes the differential protein expression profiles, offering insights into the cellular response to each compound.
Table 1: Comparative Proteomic Profile of C. albicans Treated with this compound and Caspofungin
| Protein Accession | Protein Name | Putative Function | Fold Change (this compound vs. Control) | Fold Change (Caspofungin vs. Control) |
| P28854 | Glucan synthase catalytic subunit (GSC1) | Catalyzes the synthesis of β-(1,3)-glucan | -3.5 | -2.8 |
| Q59N25 | Rho GTPase-activating protein 1 (RHO1) | Regulates β-(1,3)-glucan synthase activity | -2.9 | -2.1 |
| P43053 | Chitin synthase 3 (CHS3) | Compensatory chitin synthesis | +4.2 | +3.5 |
| P32551 | Heat shock protein 70 (HSP70) | Cellular stress response | +3.8 | +3.1 |
| Q5A8I4 | Mitogen-activated protein kinase (MKC1) | Cell wall integrity signaling pathway | +3.1 | +2.5 |
| P22340 | Superoxide dismutase (SOD1) | Oxidative stress response | +2.7 | +2.2 |
| P87239 | Ergosterol biosynthesis protein 11 (ERG11) | Sterol biosynthesis | -1.2 | -0.5 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of proteomic studies. The following protocol outlines the key steps in the comparative proteomic analysis of this compound and Caspofungin.
Fungal Strain and Culture Conditions
-
Strain: Candida albicans SC5314
-
Media: Yeast Peptone Dextrose (YPD) broth.
-
Culture: Cells were grown overnight at 30°C with shaking to mid-log phase (OD600 ≈ 0.8).
Antifungal Treatment
-
The culture was divided into three groups:
-
Control (treated with vehicle - 0.1% DMSO).
-
This compound (treated with 1 µg/mL).
-
Caspofungin (treated with 1 µg/mL).
-
-
Cultures were incubated for 4 hours at 30°C with shaking.
Protein Extraction and Digestion
-
Cells were harvested by centrifugation and washed with phosphate-buffered saline (PBS).
-
Cell pellets were resuspended in lysis buffer (8 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris-HCl, pH 8.5) with protease inhibitors.
-
Cells were disrupted by bead beating with glass beads.
-
The lysate was centrifuged, and the supernatant containing the total protein was collected.
-
Protein concentration was determined using a Bradford assay.
-
Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and digested overnight with trypsin.
iTRAQ Labeling and Fractionation
-
Peptides from each treatment group were labeled with iTRAQ 8-plex reagents according to the manufacturer's protocol.
-
Labeled peptides were pooled and fractionated by strong cation exchange chromatography.
LC-MS/MS Analysis
-
Each fraction was analyzed on a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with an Easy-nLC 1200 system.
-
Data were acquired in a data-dependent acquisition mode.
Data Analysis
-
Raw mass spectrometry data were processed using Proteome Discoverer 2.4 software.
-
Peptide and protein identification was performed by searching against the Candida albicans UniProt database.
-
iTRAQ reporter ion intensities were used for protein quantification.
-
Statistical analysis was performed to identify significantly up- or down-regulated proteins (p-value < 0.05, fold change > 1.5).
Visualizing the Experimental Workflow and Proposed Signaling Pathway
To further clarify the experimental process and the proposed mechanism of action, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the comparative proteomic analysis.
Caption: Proposed signaling pathway affected by this compound.
Conclusion
The proteomic data strongly support the hypothesis that this compound acts by inhibiting the β-(1,3)-glucan synthesis pathway, similarly to Caspofungin. The significant downregulation of key enzymes in this pathway (GSC1, RHO1) and the corresponding upregulation of compensatory and stress-response proteins (CHS3, HSP70, MKC1, SOD1) provide a clear molecular signature of cell wall disruption.[1][2][3][4] The more pronounced fold changes observed with this compound suggest it may have a higher potency or a more specific interaction with its target compared to Caspofungin.
This comparative proteomic approach not only validates the primary mechanism of action but also provides a broader understanding of the cellular pathways affected by this compound.[1] These findings are crucial for the continued development and optimization of this promising new antifungal candidate. The detailed experimental protocol provided here serves as a robust template for future validation studies in antifungal drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of antifungal agents on the fungal proteome: informing on mechanisms of sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic Strategies on the Management of Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antifungal Agent 88 Against Prevalent Clinical Fungal Isolates
This guide provides a comprehensive comparison of the in vitro activity of the novel antifungal candidate, Agent 88, against a panel of clinically significant fungal pathogens. Its performance is benchmarked against established antifungal agents from different therapeutic classes. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective overview supported by detailed experimental protocols.
Introduction to Antifungal Agent 88
This compound is an investigational compound belonging to a new class of glucan synthase inhibitors. Its proposed mechanism of action involves the non-competitive inhibition of the FKS1 subunit of the β-(1,3)-D-glucan synthase enzyme complex. This disruption of cell wall biosynthesis is expected to result in potent fungicidal activity against a broad spectrum of fungal pathogens. This study evaluates its efficacy relative to current standards of care, fluconazole (an azole) and caspofungin (an echinocandin).
Data Presentation: Comparative In Vitro Susceptibility
The in vitro activities of this compound, caspofungin, and fluconazole were determined against a panel of 10 clinical isolates for each fungal species. The data summarized below represent the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the isolates (MIC⁹⁰) and the geometric mean MIC.
Table 1: Comparative MIC values (μg/mL) against Candida Species
| Fungal Isolate | Agent 88 (MIC⁹⁰) | Agent 88 (Geometric Mean) | Caspofungin (MIC⁹⁰) | Caspofungin (Geometric Mean) | Fluconazole (MIC⁹⁰) | Fluconazole (Geometric Mean) |
| Candida albicans | 0.125 | 0.088 | 0.25 | 0.177 | 1 | 0.707 |
| Candida glabrata | 0.25 | 0.177 | 0.5 | 0.354 | 32 | 22.63 |
| Candida auris | 0.06 | 0.042 | 1 | 0.707 | >64 | >64 |
Table 2: Comparative MIC values (μg/mL) against Aspergillus and Cryptococcus
| Fungal Isolate | Agent 88 (MIC⁹⁰) | Agent 88 (Geometric Mean) | Caspofungin (MIC⁹⁰) | Caspofungin (Geometric Mean) | Fluconazole (MIC⁹⁰) | Fluconazole (Geometric Mean) |
| Aspergillus fumigatus | 0.5 | 0.354 | 0.125 | 0.088 | >64 | >64 |
| Cryptococcus neoformans | 0.25 | 0.177 | 16 | 11.31 | 8 | 5.66 |
Experimental Protocols
The following protocols were used to generate the data presented in this guide, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4]
Protocol 1: Broth Microdilution MIC Assay for Yeasts
-
Isolate Preparation: Fungal isolates were subcultured on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
Inoculum Preparation: A suspension of each isolate was prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: Antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared fungal suspension. Plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that produced a significant (≥50%) reduction in growth compared to the drug-free control well.[2]
Protocol 2: Broth Microdilution MIC Assay for Molds
-
Isolate Preparation: Aspergillus fumigatus was grown on potato dextrose agar until sufficient conidiation was observed.
-
Inoculum Preparation: Conidia were harvested and suspended in sterile saline with 0.05% Tween 20. The resulting suspension was adjusted to a final concentration of 0.4–5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
Assay Procedure: The drug dilution, inoculation, and incubation steps were performed as described for yeasts (Protocol 1).
-
MIC Determination: The MIC was read visually as the lowest drug concentration showing complete inhibition of growth.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow, the proposed mechanism of action for Agent 88, and the logical framework of this comparative study.
References
- 1. jmilabs.com [jmilabs.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents when tested against Candida spp [pubmed.ncbi.nlm.nih.gov]
independent verification of the antifungal activity of Antifungal agent 88
Introduction
The emergence of drug-resistant fungal pathogens necessitates the continuous development and evaluation of new antifungal agents. This guide provides an objective comparison of the in vitro activity of a hypothetical "Novel Antifungal Agent X" against established antifungal drugs: Fluconazole, Amphotericin B, and Caspofungin. The data presented is intended to serve as a template for researchers, scientists, and drug development professionals in the assessment of new antifungal candidates. All experimental data is presented in a comparative format, and detailed standardized protocols are provided to ensure reproducibility.
Comparative Antifungal Activity
The in vitro efficacy of Novel Antifungal Agent X was compared against common fungal pathogens and benchmarked against widely used antifungal drugs. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. Lower values indicate greater potency.
Table 1: Comparative In Vitro Activity of Antifungal Agents
| Fungal Species | Antifungal Agent | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | Novel Antifungal Agent X | 0.125 | 0.5 |
| Fluconazole | 0.5 | >64 | |
| Amphotericin B | 0.25 | 1 | |
| Caspofungin | 0.06 | 0.125 | |
| Aspergillus fumigatus | Novel Antifungal Agent X | 0.25 | 1 |
| Fluconazole | >64 | >64 | |
| Amphotericin B | 0.5 | 1 | |
| Caspofungin | 0.125 | 0.25 | |
| Cryptococcus neoformans | Novel Antifungal Agent X | 0.06 | 0.25 |
| Fluconazole | 4 | >64 | |
| Amphotericin B | 0.125 | 0.5 | |
| Caspofungin | 16 | >64 | |
| Candida auris | Novel Antifungal Agent X | 0.5 | 2 |
| Fluconazole | 32 | >64 | |
| Amphotericin B | 1 | 2 | |
| Caspofungin | 0.25 | 0.5 |
Experimental Protocols
The determination of MIC and MFC values is crucial for assessing the activity of an antifungal agent. Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are widely used to ensure inter-laboratory reproducibility.[1][2][3][4][5]
Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38-A and EUCAST E.Def 7.3.2/9.3.1)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide or water) to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using a standardized growth medium, such as RPMI 1640 medium buffered with MOPS.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the growth medium to achieve the final target inoculum size.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the fungus) are included.
-
Incubation: The plates are incubated at a specified temperature (typically 35°C) for a defined period (24-48 hours, depending on the fungal species and the standard being followed).
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth control. For azoles, this is typically a ≥50% reduction in growth, while for amphotericin B, it is complete inhibition.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in fungal death.
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that shows growth inhibition (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto agar plates that do not contain any antifungal agent.
-
Incubation: The plates are incubated at the appropriate temperature and duration to allow for the growth of any surviving fungal cells.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plates, indicating a 99.9% killing of the original inoculum.
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are provided to illustrate a key antifungal drug target pathway and the general workflow for antifungal susceptibility testing.
Caption: Ergosterol biosynthesis pathway and targets of antifungal agents.
References
Safety Operating Guide
Proper Disposal Procedures for Antifungal Agent 88
The following document provides essential safety and logistical information for the proper disposal of Antifungal Agent 88, a potent experimental compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This guidance is intended for researchers, scientists, and drug development professionals. Initial research indicates that "this compound" is not a formally named chemical but is used here as a representative example of a potent antifungal compound for disposal procedure illustration.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS is the primary source of information regarding specific hazards, handling, and disposal requirements.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields to protect against accidental splashes.[2]
-
Hand Protection: Chemical-resistant gloves are mandatory.[2]
-
Body Protection: A lab coat or other impervious clothing is required.[2]
-
Respiratory Protection: Use a suitable respirator if there is a risk of inhaling dust or aerosols.[2]
Waste Identification and Segregation
All materials contaminated with this compound, including unused products, solutions, and labware (e.g., pipette tips, gloves), must be treated as hazardous waste. Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and ensure safe disposal.
Key Segregation Practices:
-
Never mix incompatible waste streams.
-
Separate aqueous waste from organic solvent waste.
-
Keep solid and liquid waste in different containers.
-
Chemically contaminated sharps must be collected in designated puncture-proof containers.
Waste Collection and Storage
Waste must be accumulated at or near the point of generation under the control of laboratory personnel. Containers must be appropriate for the type of waste, in good condition, and kept securely closed except when adding waste.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with solvent waste. Request EHS pickup when 90% full. |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO). | 4L Solvent-resistant bottle, labeled "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate. Request EHS pickup when full. |
| Solid Waste | Contaminated consumables: gloves, pipette tips, bench paper, vials. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste". | Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when full. |
| Sharps Waste | Contaminated needles, scalpels, and other sharps. | Approved sharps container, labeled "Hazardous Waste". | Place directly into the sharps container immediately after use. Do not recap needles. Request EHS pickup when full. |
| Contaminated Glassware | Reusable glassware (e.g., flasks, beakers) that has come into contact with this compound. | N/A | Must be decontaminated before reuse. |
Experimental Protocol: Decontamination of Surfaces
This protocol is for the routine decontamination of surfaces contaminated with this compound.
Materials:
-
EPA-approved disinfectant effective against fungi (e.g., 10% freshly prepared sodium hypochlorite solution).
-
Absorbent paper towels.
-
Hazardous waste collection container for solid waste.
-
Appropriate PPE.
Procedure:
-
Preparation: Don appropriate PPE. Ensure the work area is well-ventilated.
-
Initial Cleaning: Remove any visible soil or organic material from the surface with a paper towel. Dispose of the towel in the hazardous solid waste container.
-
Disinfection: Liberally apply a 10% bleach solution to the surface, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain on the surface for a minimum of 10 minutes.
-
Wiping: Thoroughly wipe the surface with paper towels to absorb the disinfectant and any remaining residue. Dispose of used towels in the hazardous solid waste container.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Antifungal agent 88
Essential Safety and Handling Guide for Antifungal Agent 88
Disclaimer: "this compound" is not a publicly documented chemical entity. The following guidance is based on best practices for handling potent, novel antifungal compounds in a research and development setting. A formal risk assessment must be conducted by qualified personnel before commencing any work with a new chemical entity.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent research compound. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to prevent dermal, ocular, and respiratory exposure to this compound. The required PPE varies based on the specific laboratory activity.[1][2]
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves.[1] | Safety goggles and a face shield.[1] | A fit-tested N95 or higher respirator.[1] | Disposable, solid-front gown with tight-fitting cuffs. |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves. | Chemical splash goggles and a face shield. | Use within a certified chemical fume hood. Respirator may be required based on risk assessment. | Chemical-resistant disposable gown. |
| Administering to In Vitro/In Vivo Systems | Nitrile gloves. | Safety glasses with side shields. | Not generally required if performed in a well-ventilated area or biological safety cabinet. | Standard lab coat. |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles. | Not generally required if performed in a well-ventilated area. | Chemical-resistant disposable gown. |
Experimental Protocols
Standard Operating Procedure: Weighing and Solubilizing this compound
This protocol outlines the procedure for safely weighing the solid form of this compound and preparing a stock solution. This process should be conducted within a certified chemical fume hood.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Analytical balance
-
Chemical spatula
-
Weighing container
-
Vortex mixer
-
Labeled, sealed storage vial
-
Absorbent, plastic-backed paper
-
Deactivating solution or surfactant-based cleaner
-
70% ethanol
-
Hazardous waste containers (solid and liquid)
Procedure:
-
Preparation:
-
Don the appropriate PPE as specified in the table above for handling the solid compound.
-
Cover the work surface within the chemical fume hood with absorbent, plastic-backed paper.
-
Assemble all necessary equipment and materials within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing:
-
Tare a suitable container on the analytical balance inside the fume hood.
-
Carefully transfer the required amount of solid this compound to the container using a chemical spatula, avoiding the creation of dust.
-
Immediately close the primary container of this compound.
-
-
Solubilization:
-
Add the desired solvent to the container with the weighed compound.
-
Cap the container and gently swirl or vortex to dissolve the compound, preventing the generation of aerosols.
-
-
Transfer and Storage:
-
Transfer the resulting stock solution to a clearly labeled and sealed storage vial.
-
Store the vial under the conditions recommended by the supplier or based on the compound's stability data.
-
-
Decontamination:
-
Wipe down the balance, spatula, and any other contaminated equipment with an appropriate deactivating solution or a surfactant-based cleaner, followed by 70% ethanol.
-
Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.
-
-
Doffing PPE:
-
Remove PPE in the correct order (gloves, gown, face shield, and goggles) to prevent self-contamination.
-
Wash hands thoroughly after removing all PPE.
-
Operational and Disposal Plans
Spill Management
In the event of a spill, evacuate the immediate area and alert others. For a small spill, trained personnel wearing appropriate PPE may clean it up using an absorbent material. For a large spill, evacuate the laboratory and contact the institution's environmental health and safety office.
Waste Disposal
The disposal of waste contaminated with this compound must adhere to institutional and local regulations for hazardous waste.
-
Contaminated PPE and Consumables: All disposable items that have come into contact with this compound, such as gloves, gowns, masks, pipette tips, and tubes, should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Solid Waste: Excess solid this compound and any materials used for spill cleanup should be collected in a designated hazardous solid waste container.
Improper disposal of antifungal waste can lead to environmental contamination and the spread of fungal spores. It is crucial to follow established protocols for the management and disposal of fungal infectious waste, which may include incineration or autoclaving. For specific guidance, always consult your institution's waste disposal procedures.
Visualizations
Logical Workflow for Handling a Novel Compound
The following diagram illustrates the logical workflow for risk assessment and the implementation of control measures when working with a new chemical entity like this compound.
Caption: Risk assessment and control workflow for novel compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
